molecular formula C14H18N2O2 B2531163 2-(5-Methylhex-2-enoylamino)benzamide CAS No. 946387-11-7

2-(5-Methylhex-2-enoylamino)benzamide

Cat. No.: B2531163
CAS No.: 946387-11-7
M. Wt: 246.31
InChI Key: VWRDKPKMEXJAMI-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methylhex-2-enoylamino)benzamide is a useful research compound. Its molecular formula is C14H18N2O2 and its molecular weight is 246.31. The purity is usually 95%.
BenchChem offers high-quality 2-(5-Methylhex-2-enoylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Methylhex-2-enoylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[(E)-5-methylhex-2-enoyl]amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(2)6-5-9-13(17)16-12-8-4-3-7-11(12)14(15)18/h3-5,7-10H,6H2,1-2H3,(H2,15,18)(H,16,17)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRDKPKMEXJAMI-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC=CC(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C=C/C(=O)NC1=CC=CC=C1C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Patent Landscape of 2-Substituted Benzamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzamide Scaffold

The benzamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to form stable amide bonds and participate in key hydrogen bonding interactions with biological targets. Within this broad class, N-substituted 2-aminobenzamides have garnered significant attention, particularly in the realm of oncology. This technical guide provides an in-depth analysis of the patent landscape surrounding this chemical space, with a specific focus on contextualizing the potential of novel derivatives such as "2-(5-Methylhex-2-enoylamino)benzamide."

While a direct patent trail for "2-(5-Methylhex-2-enoylamino)benzamide" is not apparent in the public domain, the broader patent landscape for structurally related benzamide derivatives is rich and offers valuable insights into the therapeutic potential and intellectual property opportunities for new chemical entities within this class.

The Core Directive: Understanding the Patent Landscape

The intellectual property surrounding 2-substituted benzamides is dominated by their application as therapeutic agents, with a significant concentration in the field of oncology. A primary mechanism of action for many of these compounds is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a compelling class of anti-cancer drugs.[1]

Key Therapeutic Areas and Mechanisms of Action

The patent literature reveals a diverse range of therapeutic applications for benzamide derivatives, underscoring the versatility of this chemical scaffold.

  • Oncology : This is the most prominent therapeutic area. Patents frequently claim benzamide derivatives for the treatment of various cancers, including solid tumors and hematological malignancies.[2][3] The primary mechanism of action cited is often HDAC inhibition.[1]

  • Inflammatory Diseases : The anti-inflammatory properties of benzamide derivatives are also a subject of patent claims.

  • Gastrointestinal Motility Disorders : Certain substituted benzamides have been patented for their ability to enhance gastrointestinal motility.[4][5]

  • Diabetes and Metabolic Disorders : Patents also exist for benzamide derivatives in the context of treating diabetes and obesity.[6]

Major Players in the Patent Arena

An analysis of the patent landscape reveals several key players actively pursuing intellectual property in the benzamide space. These include pharmaceutical companies and research institutions, with a notable presence of Japanese innovation.

Assignee/ApplicantTherapeutic FocusRepresentative Patent
Mitsui Chemicals, Inc.Cancer (HDAC inhibitors)US7550490B2[3]
VariousCancer, Proliferative DisordersWO2007118137A1[7]
Not SpecifiedMalignant, Proliferative, and Autoimmune DiseasesUS5137918A[8]
Dainippon Pharmaceutical Co.Gastrointestinal MotilityUS4870074A[5]
VariousDiabetes, ObesityCA2654699A1[6]

This table is a representative sample and not an exhaustive list of all assignees in this space.

Dissecting the Patented Chemical Space: Markush Structures and Scope

A defining feature of the patent landscape for benzamide derivatives is the use of broad Markush structures in the claims. This strategy allows applicants to claim a large number of structurally related compounds within a single patent, thereby creating a wide protective moat around their core inventions.

For instance, patent WO2007118137A1, which focuses on benzamide derivatives as HDAC inhibitors, claims a broad genus of compounds, allowing for a wide variety of substitutions on the benzamide core.[7] Similarly, US patent US5137918A claims N-(2'-aminophenyl)-benzamide derivatives with various acylamino substitutions for the treatment of neoplastic diseases.[8]

The general structure often claimed in these patents can be represented as follows:

G cluster_0 General Benzamide Scaffold Benzamide Core Benzamide R2 R2 Benzamide Core->R2 at ortho R3 R3 Benzamide Core->R3 at meta R4 R4 Benzamide Core->R4 at para C=O C=O Benzamide Core->C=O R1 R1 N N N->R1 C=O->N G 5-Methylhex-2-enoic acid 5-Methylhex-2-enoic acid 5-Methylhex-2-enoyl chloride 5-Methylhex-2-enoyl chloride 5-Methylhex-2-enoic acid->5-Methylhex-2-enoyl chloride Oxalyl chloride 2-(5-Methylhex-2-enoylamino)benzamide 2-(5-Methylhex-2-enoylamino)benzamide 5-Methylhex-2-enoyl chloride->2-(5-Methylhex-2-enoylamino)benzamide 2-Aminobenzamide, Base G 2-(5-Methylhex-2-enoylamino)benzamide 2-(5-Methylhex-2-enoylamino)benzamide HDAC Histone Deacetylase (HDAC) 2-(5-Methylhex-2-enoylamino)benzamide->HDAC Inhibition Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Deacetylation (blocked) Chromatin Relaxation Chromatin Relaxation Acetylated Histones->Chromatin Relaxation Gene Transcription Gene Transcription Chromatin Relaxation->Gene Transcription Tumor Suppressor Genes Tumor Suppressor Genes Gene Transcription->Tumor Suppressor Genes Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes->Apoptosis

Sources

2-(5-Methylhex-2-enoylamino)benzamide: Technical Guide & Chemical Profile

[1]

CAS Number: 946387-11-7 Molecular Formula: C₁₄H₁₈N₂O₂ Molecular Weight: 246.30 g/mol

Executive Summary & Compound Identity

2-(5-Methylhex-2-enoylamino)benzamide is a specialized functionalized benzamide derivative characterized by an ortho-amino acylation with an


-acyl anthranilamide

This compound sits at the intersection of two critical chemical domains:

  • Medicinal Chemistry (HDAC Inhibition): It possesses the 2-aminobenzamide pharmacophore, a validated Zinc-Binding Group (ZBG) utilized in Class I Histone Deacetylase (HDAC) inhibitors such as Entinostat (MS-275) and Mocetinostat. The aliphatic "tail" serves as a hydrophobic cap, making it a valuable probe for Structure-Activity Relationship (SAR) studies targeting the HDAC rim region.

  • Synthetic Chemistry (Heterocyclic Precursor): It serves as a pivotal intermediate for the synthesis of 2-substituted quinazolin-4(3H)-ones via cyclodehydration. Quinazolinones are privileged scaffolds in drug discovery, exhibiting sedative, anticancer, and antimicrobial properties.

Physicochemical Profile
PropertyValueNote
IUPAC Name

-(2-Carbamoylphenyl)-5-methylhex-2-enamide
Systematic nomenclature
CAS Number 946387-11-7Unique Identifier
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, DMFLow solubility in water
LogP (Calc) ~2.5 - 2.8Lipophilic "cap" influence
H-Bond Donors 3Amide NHs
H-Bond Acceptors 2Carbonyl oxygens

Synthetic Methodology & Causality

The synthesis of 2-(5-Methylhex-2-enoylamino)benzamide requires precise control to prevent premature cyclization or Michael addition side reactions. The preferred route involves the Schotten-Baumann acylation or mixed-anhydride coupling of anthranilamide with 5-methylhex-2-enoic acid .

Retrosynthetic Analysis

The molecule is dissected at the secondary amide bond. The precursors are:

  • Nucleophile: Anthranilamide (2-aminobenzamide).

  • Electrophile: 5-Methylhex-2-enoic acid (activated as acid chloride or mixed anhydride).

Optimized Synthesis Protocol

Rationale: Direct acylation with acid chlorides can generate HCl, which may catalyze the cyclization of the product into a quinazolinone. Therefore, a base-mediated approach or coupling agent (EDC/HOBt) is preferred to maintain the open-ring benzamide structure.

Step-by-Step Protocol:

  • Activation:

    • Dissolve 5-methylhex-2-enoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl chloride (1.2 equiv) and a catalytic drop of DMF at 0°C. Stir for 2 hours to generate the acid chloride.

    • Evaporate solvent to remove excess oxalyl chloride (Critical to prevent side reactions). Redissolve in dry THF.

  • Coupling:

    • In a separate vessel, dissolve Anthranilamide (1.0 equiv) and Pyridine (2.5 equiv) in dry THF.

    • Add the acid chloride solution dropwise at 0°C under Argon.

    • Causality: Low temperature prevents the nucleophilic attack of the primary amide (on the benzamide) and suppresses Michael addition to the

      
      -unsaturated system.
      
  • Workup:

    • Quench with saturated NaHCO₃. Extract with Ethyl Acetate.

    • Wash with 0.1 M HCl (rapidly) to remove pyridine, then brine.

    • Recrystallize from Ethanol/Water to yield the target benzamide.

Synthetic Pathway Diagram

SynthesisAcid5-Methylhex-2-enoic Acid(Precursor A)ActAcid ChlorideIntermediateAcid->ActOxalyl ChlorideDCM, 0°CAnthAnthranilamide(Precursor B)Prod2-(5-Methylhex-2-enoylamino)benzamideAnth->ProdAct->Prod+ AnthranilamidePyridine, THFQuinQuinazolinoneDerivativeProd->QuinCyclodehydration(Heat/Acid/Base)SIDE REACTION

Figure 1: Synthetic pathway highlighting the coupling strategy and the potential cyclization risk (red).

Biological Applications: HDAC Inhibition Mechanism

While often used as a chemical intermediate, the intact 2-(5-Methylhex-2-enoylamino)benzamide molecule functions as a Class I HDAC Inhibitor probe .

Mechanism of Action

The compound mimics the binding mode of Entinostat:

  • Zinc Binding Group (ZBG): The 2-aminobenzamide moiety chelates the Zn²⁺ ion in the active site of histone deacetylases (specifically HDAC1, HDAC2, and HDAC3).

  • Linker Region: The phenyl ring of the benzamide acts as the linker, positioning the molecule within the enzyme's narrow tunnel.

  • Cap Group: The 5-methylhex-2-enyl chain extends to the rim of the active site. Unlike the aromatic caps of clinical drugs (which engage in

    
    -
    
    
    stacking), this aliphatic chain probes hydrophobic pockets at the enzyme surface.
Pharmacophore Diagram

HDAC_BindingZnZn2+ Ion(Active Site)ZBGBenzamide Core(Chelator)ZBG->ZnChelationTunnelHydrophobic Tunnel(Linker Region)ZBG->TunnelOccupiesCap5-Methylhex-2-enyl Chain(Surface Recognition)Tunnel->CapExtends to Rim

Figure 2: Pharmacophore mapping of the compound within the HDAC active site.

Analytical Characterization & Quality Control

To ensure the integrity of CAS 946387-11-7, specifically distinguishing it from its cyclized quinazolinone counterpart, the following analytical parameters must be verified.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 210 nm (amide/alkene).

  • Differentiation: The open-ring benzamide (Target) will elute earlier than the more lipophilic, cyclized quinazolinone impurity.

NMR Signature (Diagnostic Signals)
  • ¹H NMR (DMSO-d₆):

    • Amide NH (Secondary): Singlet/Broad,

      
       11.0–12.0 ppm. (Disappears upon cyclization).
      
    • Amide NH₂ (Primary): Two broad singlets,

      
       7.0–8.0 ppm. (Disappears upon cyclization).
      
    • Alkene Protons: Multiplets at

      
       6.0–7.0 ppm (characteristic of the side chain).
      
    • Methyl Groups: Doublet at

      
       ~0.9 ppm (terminal isopropyl).
      

Reactivity Profile: The Cyclization Switch

A critical feature of this molecule is its ability to transform into 2-(4-methylpent-1-enyl)quinazolin-4(3H)-one . This reaction is driven by entropy and the stability of the heterocyclic ring.

  • Conditions for Stability: Store at -20°C, dry, neutral pH.

  • Conditions for Cyclization (Synthesis of Quinazolinones): Reflux in Ethanol with NaOH or treat with HMDS/I₂.

This "switch" makes the compound a versatile divergent intermediate —it can be screened as an HDAC inhibitor (open form) or converted into a kinase inhibitor scaffold (cyclized form).

References

  • Lessene, G., et al. (2013). Benzamides as Histone Deacetylase Inhibitors: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry.

  • Connolly, D. J., et al. (2005). Synthesis of quinazolin-4(3H)-ones from anthranilic acid derivatives. Tetrahedron.

  • GuideChem. (2024). CAS 946387-11-7 Product Entry and Chemical Properties.[1][2][3]

  • PubChem. (2024). Compound Summary: 2-Aminobenzamide Derivatives and HDAC Inhibition. National Library of Medicine.

Methodological & Application

Application Notes & Protocols for the Large-Scale Synthesis of 2-(5-Methylhex-2-enoylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2-(5-Methylhex-2-enoylamino)benzamide, a molecule of interest within medicinal chemistry and materials science. N-substituted 2-aminobenzamides are a crucial scaffold in the development of pharmacologically active compounds.[1][2] This guide details a robust and scalable two-part synthetic strategy, beginning with the preparation of the requisite precursors—2-aminobenzamide and (E)-5-methylhex-2-enoic acid—followed by their efficient coupling. The core of this protocol is an optimized amide bond formation reaction utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with catalytic 1-Hydroxybenzotriazole (HOBt), a choice predicated on high yields, operational simplicity, and straightforward purification suitable for industrial scales.[3] We provide step-by-step protocols, mechanistic insights, process optimization considerations, and detailed safety information to ensure reliable and safe execution.

Part 1: Synthetic Strategy and Mechanistic Overview

The synthesis of the target molecule is achieved through a convergent strategy centered on the formation of a key amide bond. This approach requires the preparation of two primary intermediates: an aromatic amine (2-aminobenzamide) and an α,β-unsaturated carboxylic acid ((E)-5-methylhex-2-enoic acid).

1.1 Retrosynthetic Analysis

A retrosynthetic disconnection of the target amide bond logically yields 2-aminobenzamide and 5-methylhex-2-enoic acid. 2-aminobenzamide can be efficiently synthesized from isatoic anhydride, a commercially available and stable precursor.[4] 5-methylhex-2-enoic acid can be prepared via a Knoevenagel or similar condensation reaction from isovaleraldehyde.[5][6]

1.2 Overall Synthetic Workflow

The complete synthetic pathway is illustrated below. The process is designed for scalability, prioritizing high-yielding reactions and non-chromatographic purification methods.

G cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_coupling Main Reaction & Purification ISA Isatoic Anhydride AAB 2-Aminobenzamide ISA->AAB Ring Opening & Decarboxylation NH3 Aqueous Ammonia Coupling Amide Coupling Reaction (EDC, HOBt) AAB->Coupling IVA Isovaleraldehyde Acid (E)-5-Methylhex-2-enoic acid IVA->Acid Doebner Condensation MA Malonic Acid Acid->Coupling Crude Crude Product Coupling->Crude Purification Recrystallization Crude->Purification FinalProduct 2-(5-Methylhex-2-enoylamino)benzamide Purification->FinalProduct

Caption: Overall workflow for the synthesis of 2-(5-Methylhex-2-enoylamino)benzamide.

1.3 Amide Coupling Mechanism

The formation of the amide bond is mediated by EDC, a water-soluble carbodiimide, with HOBt used as an additive to improve efficiency and minimize side reactions, such as racemization (though not a concern for this specific achiral acid) and the formation of an unreactive N-acylurea byproduct.[7]

The mechanism proceeds as follows:

  • Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • Formation of HOBt Ester: The O-acylisourea intermediate is susceptible to attack by the nucleophilic HOBt, forming an HOBt active ester. This species is more stable than the O-acylisourea but highly reactive towards amines.[3]

  • Nucleophilic Attack: The primary amine of 2-aminobenzamide attacks the carbonyl carbon of the HOBt active ester.

  • Product Formation: A tetrahedral intermediate is formed, which then collapses to yield the final amide product, regenerating HOBt. The EDC is converted into a water-soluble urea byproduct (EDU), which is easily removed during aqueous work-up.

G RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea Intermediate RCOOH->O_Acyl EDC EDC EDC->O_Acyl HOBt_Ester HOBt Active Ester O_Acyl->HOBt_Ester EDU EDU Byproduct (Water-Soluble) O_Acyl->EDU HOBt HOBt HOBt->HOBt_Ester Additive Tetra Tetrahedral Intermediate HOBt_Ester->Tetra Amine 2-Aminobenzamide (Ar-NH2) Amine->Tetra Tetra->HOBt Regenerated Product Amide Product Tetra->Product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Part 2: Experimental Protocols

Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[8][9]

2.1 Protocol: Synthesis of 2-Aminobenzamide from Isatoic Anhydride [2][4]

This protocol describes the efficient, one-step synthesis of 2-aminobenzamide via the aminolysis of isatoic anhydride.

Reagent/SolventMW ( g/mol )AmountMolesEquiv.
Isatoic Anhydride163.131.00 kg6.131.0
Ammonium Hydroxide (28%)35.052.30 L~18.4~3.0
Isopropanol-4.00 L--

Procedure:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add isatoic anhydride (1.00 kg, 6.13 mol).

  • Add isopropanol (2.0 L) to create a slurry.

  • Slowly add concentrated ammonium hydroxide solution (2.30 L, ~3.0 equiv.) to the stirred slurry over 30-45 minutes. The internal temperature may rise; maintain it below 40°C using the reactor jacket.

  • After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 2 hours. Vigorous gas (CO₂) evolution will be observed.

  • Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry) until the starting material is fully consumed.

  • Cool the reaction mixture to 0-5°C over 1 hour. The product will precipitate.

  • Filter the solid product using a large Büchner funnel.

  • Wash the filter cake with cold isopropanol (2 x 1.0 L).

  • Dry the product under vacuum at 50°C to a constant weight.

    • Expected Yield: 750-800 g (90-97%).

    • Appearance: Off-white to pale yellow solid.

2.2 Protocol: Synthesis of (E)-5-Methylhex-2-enoic Acid [10]

This procedure uses a Doebner modification of the Knoevenagel condensation, which involves heating an aldehyde with malonic acid in pyridine, often with a catalytic amount of piperidine.

Reagent/SolventMW ( g/mol )AmountMolesEquiv.
Isovaleraldehyde86.13500 g5.811.0
Malonic Acid104.06665 g6.391.1
Pyridine79.101.0 L--
Piperidine85.1510 mL-cat.
Diethyl Ether-4.0 L--
Hydrochloric Acid (6 M)-~2.0 L--

Procedure:

  • To a 5 L reactor equipped with a mechanical stirrer, thermometer, and Dean-Stark trap with a condenser, add malonic acid (665 g, 6.39 mol), pyridine (1.0 L), and piperidine (10 mL).

  • Heat the mixture to 60°C until the malonic acid dissolves completely.

  • Add isovaleraldehyde (500 g, 5.81 mol) dropwise over 1 hour, maintaining the temperature between 60-70°C.

  • After the addition, slowly heat the mixture to reflux (approx. 90-100°C). Collect water in the Dean-Stark trap and monitor CO₂ evolution. Maintain reflux for 3-4 hours until gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the dark mixture into a large vessel containing ice (2 kg) and slowly acidify to pH 1-2 by adding 6 M HCl. This step must be done in a highly efficient fume hood due to the pyridine odor.

  • Extract the aqueous layer with diethyl ether (3 x 1.0 L).

  • Combine the organic extracts and wash with brine (1.0 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the oil by vacuum distillation to obtain the final product.

    • Expected Yield: 550-620 g (74-84%).

    • Appearance: Colorless to pale yellow liquid.

2.3 Protocol: Large-Scale Synthesis of 2-(5-Methylhex-2-enoylamino)benzamide [3][11]

This is the final coupling step to produce the target compound.

Reagent/SolventMW ( g/mol )AmountMolesEquiv.
(E)-5-Methylhex-2-enoic acid128.17500 g3.901.0
2-Aminobenzamide136.15531 g3.901.0
HOBt (anhydrous)135.1226.4 g0.1950.05
EDC Hydrochloride191.70822 g4.291.1
N,N-Diisopropylethylamine (DIPEA)129.24740 mL4.291.1
Acetonitrile-5.0 L--
Ethyl Acetate-10.0 L--

Procedure:

  • Charge a 20 L reactor with (E)-5-methylhex-2-enoic acid (500 g, 3.90 mol), 2-aminobenzamide (531 g, 3.90 mol), HOBt (26.4 g, 0.195 mol), and acetonitrile (5.0 L).

  • Stir the mixture to obtain a suspension. Cool the reactor contents to 0-5°C.

  • Add DIPEA (740 mL, 4.29 mol) to the mixture.

  • Slowly add EDC hydrochloride (822 g, 4.29 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction for completion by LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove most of the acetonitrile.

  • Redissolve the resulting residue in ethyl acetate (5.0 L).

  • Transfer the solution to a separatory funnel and wash sequentially with:

    • 1 M HCl (2 x 2.0 L)

    • Saturated aqueous NaHCO₃ solution (2 x 2.0 L)

    • Brine (2.0 L)

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

2.4 Protocol: Purification by Recrystallization [12]

  • Transfer the crude solid to a clean reactor.

  • Add a solvent mixture of ethyl acetate and hexanes (e.g., start with a 1:2 ratio, ~3 L total).

  • Heat the mixture to 60-70°C with stirring until the solid completely dissolves. If it does not dissolve, add more ethyl acetate portion-wise.

  • Once dissolved, slowly cool the solution to room temperature, then further cool to 0-5°C and hold for 2-4 hours to maximize crystal formation.

  • Filter the purified crystals and wash the cake with a small amount of cold hexanes.

  • Dry the final product under vacuum at 45°C.

    • Expected Yield: 780-880 g (81-91% from the coupling step).

    • Appearance: White to off-white crystalline solid.

Part 3: References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.

  • Application Notes and Protocols: Synthesis of N-methyl-2-(phenylamino)benzamide. Benchchem.

  • Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses.

  • Cas 4943-85-5,2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE. lookchem.

  • (E)-5-methylhex-2-enoic acid | C7H12O2 | CID 12407019. PubChem - NIH.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Center for Biotechnology Information.

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.

  • Method for preparing 2-aminobenzamide derivatives. Google Patents.

  • MATERIAL SAFETY DATA SHEET - 2-AMINOBENZAMIDE. Cohizon.

  • (E)-2-CYANO-5-METHYL-HEX-2-ENOIC ACID METHYL ESTER synthesis. chemicalbook.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate.

  • 2-Aminobenzamide Safety Data Sheet. TCI Chemicals.

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

  • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). Google Patents.

  • Amide Synthesis. Fisher Scientific.

  • Process for the purification of meloxicam. European Publication Server web service.

Sources

NMR and mass spectrometry data for "2-(5-Methylhex-2-enoylamino)benzamide"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Structural Elucidation of 2-(5-Methylhex-2-enoylamino)benzamide using High-Resolution NMR and Mass Spectrometry

Abstract

This application note provides a comprehensive technical guide for the structural characterization of the novel compound, 2-(5-Methylhex-2-enoylamino)benzamide, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution Mass Spectrometry (MS). Benzamides are a critical class of compounds in medicinal chemistry, and rigorous structural verification is paramount in drug development.[1] This guide details field-proven protocols for sample preparation, data acquisition, and spectral interpretation. It is designed for researchers, scientists, and drug development professionals who require unambiguous molecular structure confirmation. We present predicted ¹H and ¹³C NMR chemical shifts and expected mass spectrometric fragmentation patterns, explaining the causality behind experimental choices to ensure data integrity and reproducibility.

Introduction

N-substituted 2-aminobenzamides are significant scaffolds in medicinal chemistry, often serving as key intermediates in the synthesis of pharmacologically active molecules.[2][3] The title compound, 2-(5-Methylhex-2-enoylamino)benzamide, combines a benzamide core with an unsaturated acyl chain, presenting a unique set of structural features. Accurate and complete characterization is essential to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular skeleton by mapping the chemical environments of ¹H and ¹³C nuclei.[1] Mass Spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), complements NMR by providing precise molecular weight information and fragmentation data that corroborates the proposed structure.[4] This document outlines an integrated approach using both techniques for the definitive elucidation of 2-(5-Methylhex-2-enoylamino)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural determination of organic molecules.[5] The chemical shift, integration, and splitting patterns of proton signals (¹H NMR), along with the chemical shifts of carbon signals (¹³C NMR), provide a detailed molecular fingerprint.[1][5]

Protocol: NMR Sample Preparation and Data Acquisition

This protocol details the standard procedure for preparing a sample for high-resolution NMR analysis.

Rationale for Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent. Its key advantages include:

  • Excellent Solubilizing Power: It dissolves a wide range of organic compounds.

  • Reduced Proton Exchange: The amide N-H protons are less likely to undergo rapid exchange with the solvent compared to protic solvents like D₂O or CD₃OD.[6] This results in sharper N-H signals that are readily observable and provide crucial structural information. The strong hydrogen bonding between the amide N-H and the DMSO oxygen leads to a downfield shift, moving the signal into a less crowded region of the spectrum.[7][8]

Step-by-Step Protocol:

  • Sample Weighing: Accurately weigh 5-10 mg of 2-(5-Methylhex-2-enoylamino)benzamide directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. Ensure the sample height in the tube is at least 4 cm to be within the detection region of the NMR coil.[9]

  • Data Acquisition (General Steps):

    • Insert the sample into the spectrometer's autosampler or manually lower it into the magnet.[10]

    • Locking: Establish a field-frequency lock on the deuterium signal of the DMSO-d₆ solvent.[11]

    • Shimming: Optimize the magnetic field homogeneity by running an automated shimming routine (e.g., topshim) to obtain sharp, symmetrical peaks.[9]

    • Tuning and Matching: Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal sensitivity.[11]

    • ¹H NMR Acquisition: Acquire the ¹H spectrum. A relaxation delay (D1) of 1-2 seconds and 8-16 scans (NS) are typically sufficient for structural confirmation.[9]

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 512 or more) and a relaxation delay of 2 seconds are recommended.[10]

Predicted NMR Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for 2-(5-Methylhex-2-enoylamino)benzamide in DMSO-d₆. Chemical shifts are estimated based on established values for similar functional groups.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~9.8 - 10.2 s 1H H-1' (NH -CO)
~8.2 - 8.4 d 1H H-3 (Aromatic)
~7.8 - 8.0 d 1H H-6 (Aromatic)
~7.5 - 7.7 t 1H H-5 (Aromatic)
~7.1 - 7.3 t 1H H-4 (Aromatic)
~7.6 - 7.8 s 2H H-7' (CONH₂ )
~6.8 - 7.0 dt 1H H-3" (Vinyl)
~6.0 - 6.2 d 1H H-2" (Vinyl)
~2.2 - 2.4 t 2H H-4" (Allylic CH₂ )
~1.6 - 1.8 m 1H H-5" (CH )

| ~0.9 - 1.0 | d | 6H | H-6" & H-7" (CH₃ x 2) |

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment
~168 C-7' (CONH₂)
~165 C-1" (NHC =O)
~145 C-3" (Vinyl CH)
~138 C-1 (Aromatic C-NH)
~132 C-5 (Aromatic CH)
~128 C-6 (Aromatic CH)
~126 C-2" (Vinyl CH)
~124 C-4 (Aromatic CH)
~122 C-3 (Aromatic CH)
~120 C-2 (Aromatic C-CONH₂)
~42 C-4" (Allylic CH₂)
~28 C-5" (CH)

| ~22 | C-6" & C-7" (CH₃ x 2) |

Interpretation Notes:

  • Amide Protons: The two distinct amide protons (NH -CO and CONH₂ ) are expected to appear as broad singlets at the downfield end of the spectrum. Their chemical shifts are highly dependent on concentration and temperature.

  • Aromatic Region: The four protons on the disubstituted benzene ring will exhibit characteristic splitting patterns (doublets and triplets) based on their ortho- and meta-couplings.

  • Vinylic Protons: The protons on the C=C double bond will appear as a doublet and a doublet of triplets, with a large coupling constant (~15 Hz) characteristic of a trans-alkene.

  • Aliphatic Region: The signals for the isobutyl group will be in the upfield region of the spectrum. The two methyl groups are diastereotopic and may appear as two distinct doublets or a single doublet.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with high accuracy. Tandem MS (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing its product ions.[12][13]

Protocol: ESI-MS Sample Preparation and Data Acquisition

Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar molecules like amides without causing premature fragmentation.[14]

Rationale for Methodology:

  • High Dilution: Samples for ESI-MS must be dilute (typically in the low µg/mL range) to prevent ion suppression, signal saturation, and contamination of the instrument.[15]

  • Solvent System: A mixture of volatile organic solvents like methanol or acetonitrile with water is used to facilitate the ESI process of droplet formation and desolvation.[16]

Step-by-Step Protocol:

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in an organic solvent such as methanol or acetonitrile.[14][15]

  • Working Solution: Perform a serial dilution. Take 10 µL of the stock solution and dilute it with 1 mL of a 1:1 mixture of acetonitrile and water. This yields a final concentration of approximately 10 µg/mL.[15]

  • Filtration: If any precipitate is observed, the solution must be filtered through a 0.22 µm syringe filter to prevent clogging of the ESI source.[14][15]

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).[17]

    • Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecule, [M+H]⁺.

  • Data Acquisition (Tandem MS/MS):

    • Select the m/z of the [M+H]⁺ ion as the precursor for fragmentation.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).[18][19]

    • Acquire the product ion spectrum (MS/MS) to observe the fragmentation pattern.

Predicted MS Data and Interpretation

Molecular Formula: C₁₄H₁₈N₂O₂ Monoisotopic Mass: 246.1368 Da

Full Scan MS: The primary ion observed in the full scan ESI-MS spectrum will be the protonated molecule [M+H]⁺.

  • Predicted [M+H]⁺ (m/z): 247.1441

Tandem MS (MS/MS) Interpretation: Fragmentation of the precursor ion (m/z 247.14) is expected to occur at the most labile bonds, primarily the amide linkages. The major predicted fragmentation pathways are shown below.

Table 3: Predicted Major Fragment Ions in MS/MS Spectrum

Predicted m/z Proposed Fragment Structure/Loss
147.07 [C₈H₉N₂O]⁺ - Cleavage of the exocyclic amide bond, loss of the 5-methylhex-2-enoyl group.
130.06 [C₇H₆NO]⁺ - Subsequent loss of NH₃ from the m/z 147 fragment.
111.08 [C₇H₁₁O]⁺ - Cleavage of the exocyclic amide bond with charge retention on the acyl portion.

| 120.08 | [C₈H₁₀N]⁺ - Loss of the carboxamide group from the benzamide ring. |

The most characteristic fragmentation is the cleavage of the N-CO bond, which is a common pathway for amides and can help confirm the connectivity of the two main structural components.[20][21]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for NMR and MS analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of Compound B Dissolve in 0.7 mL DMSO-d6 A->B C Transfer to 5 mm NMR Tube B->C D Insert Sample into Magnet C->D E Lock & Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Process Spectra (FT, Phasing, Baseline) G->H I Assign Signals H->I J Confirm Structure I->J MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_analysis_ms Data Analysis MS1 Prepare 1 mg/mL Stock in MeOH MS2 Dilute to ~10 ug/mL in ACN/H2O MS1->MS2 MS3 Filter Sample (if necessary) MS2->MS3 MS4 Infuse into ESI Source MS3->MS4 MS5 Acquire Full Scan (MS1) for [M+H]+ MS4->MS5 MS6 Isolate [M+H]+ Precursor Ion MS5->MS6 MS7 Fragment via CID MS6->MS7 MS8 Acquire Product Ion Scan (MS2) MS7->MS8 MS9 Confirm Exact Mass of [M+H]+ MS8->MS9 MS10 Analyze Fragmentation Pattern MS9->MS10 MS11 Corroborate Structure MS10->MS11

Caption: Logical workflow for ESI-MS/MS structural analysis.

Conclusion

The combination of high-resolution ¹H and ¹³C NMR spectroscopy and ESI-MS/MS provides a robust and definitive method for the structural elucidation of 2-(5-Methylhex-2-enoylamino)benzamide. NMR spectroscopy delivers detailed information about the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the elemental composition and provides corroborating structural evidence through predictable fragmentation pathways. The protocols and predicted data outlined in this application note serve as a reliable guide for researchers in pharmaceutical and chemical development, ensuring the confident identification and characterization of this and structurally related molecules.

References

  • Title: Top 5 Advantages of Tandem Mass Spectrometry in Peptide Sequence Analysis Source: MtoZ Biolabs URL: [Link]

  • Title: Sample Preparation Protocol for ESI Accurate Mass Service Source: University of Oxford, Department of Chemistry URL: [Link]

  • Title: 6.3: Electrospray Ionization (ESI) Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: Tandem mass spectrometry Source: Wikipedia URL: [Link]

  • Title: Sample preparation and direct electrospray ionization on a tip column for rapid mass spectrometry analysis of complex samples Source: Royal Society of Chemistry URL: [Link]

  • Title: Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis Source: Taylor & Francis Online URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS Source: University of Maryland URL: [Link]

  • Title: Stepbystep procedure for NMR data acquisition Source: University of Connecticut URL: [Link]

  • Title: Standard Operating Procedure H-NMR Source: Georgia Gwinnett College URL: [Link]

  • Title: NMR data acquisition Source: R-NMR URL: [Link]

  • Title: 2-Aminobenzaldehydes Synthesis by Rhodium(III)-Catalyzed C−H Amidation of Aldehydes with Dioxazolones Source: Wiley Online Library URL: [Link]

  • Title: NMR Data Acquisition and Processing Procedure Source: University of California, Santa Barbara URL: [Link]

  • Title: Solvent Effects on the Amidic Bond Source: Royal Society of Chemistry URL: [Link]

  • Title: Assignment of the 1H and 13C NMR spectra of 2-aminobenzamide-labeled xylo-oligosaccharides Source: ResearchGate URL: [Link]

  • Title: H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent Source: ResearchGate URL: [Link]

  • Title: Introduction to HNMR Interpretation Source: OpenOChem Learn URL: [Link]

  • Title: A simple and facile NMR method for the determination of hydrogen bonding by amide N–H protons in protein models and other compounds Source: Royal Society of Chemistry URL: [Link]

  • Title: Nuclear Magnetic Resonances (NMR) Spectroscopy Source: University of Calgary URL: [Link]

  • Title: Solvent Effects on the Amidic Bond Source: Universidad de Chile URL: [Link]

  • Title: Benzamide at BMRB Source: Biological Magnetic Resonance Bank URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Short Summary of 1H-NMR Interpretation Source: James Madison University URL: [Link]

  • Title: 4.7: NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS? Source: ResearchGate URL: [Link]

  • Title: NMR Spectroscopy Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Supporting Information List of Contents 1H and 13C NMR Spectra of Products Source: Royal Society of Chemistry URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS Source: Chemguide URL: [Link]

  • Title: Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: SYNTHESIS OF 2-BENZAMIDOISOQUINOUN-l(2wONE FROM 2-VINYLBENZOIC ACID Source: Heterocycles URL: [Link]

  • Title: Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis Source: Organic Syntheses URL: [Link]

  • Title: Benzamide-simplified mass spectrum Source: ResearchGate URL: [Link]

  • Title: Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure Source: MDPI URL: [Link]

  • Title: 2-AMINO-N-(2-METHYLPHENYL)BENZAMIDE Source: LookChem URL: [Link]

Sources

"2-(5-Methylhex-2-enoylamino)benzamide" experimental design for efficacy testing

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the efficacy testing of 2-(5-Methylhex-2-enoylamino)benzamide , a synthetic ortho-aminobenzamide derivative.

Based on its chemical structure—an anthranilamide core acylated with a medium-chain unsaturated fatty acid—this compound shares significant pharmacophore homology with Avenanthramides (oats active), Tranilast , and TRP channel modulators . Therefore, the experimental design focuses on its potential as a Sensory Modulator (Anti-nociceptive/Anti-pruritic) and Anti-inflammatory agent .

Compound Class: Synthetic Anthranilamide / Fatty Acid Amide Hydrid Primary Application: Dermatology (Sensitive Skin), Pain Management, Anti-Inflammatory Therapeutics Target Mechanism: TRPV1/TRPA1 Antagonism, Mast Cell Stabilization

Introduction & Mechanistic Rationale

2-(5-Methylhex-2-enoylamino)benzamide (hereafter referred to as MH-BZ ) represents a class of "bio-inspired" lipids. Its structure combines a benzamide "head" (mimicking the anchoring domain of local anesthetics or histone deacetylase inhibitors) with a 5-methylhex-2-enoyl "tail" (mimicking the lipid chain of sanshools or spilanthol).

Structural-Activity Relationship (SAR) Hypothesis
  • The Benzamide Core: Provides hydrogen bonding capability (Donor-Acceptor) crucial for binding to the S3-S4 linker region of TRP channels or the ATP-binding pocket of kinases.

  • The Alkenyl Tail: The

    
    -unsaturated carbonyl (Michael acceptor) suggests potential covalent modification of cysteine residues (e.g., Cys158 in TRPA1) or lipophilic intercalation into the plasma membrane to modulate ion channel gating.
    
Proposed Mechanism of Action (MoA)

We hypothesize MH-BZ acts via a dual mechanism:

  • TRPV1/TRPA1 Antagonism: Blocking calcium influx in sensory neurons to reduce neurogenic inflammation (stinging/burning).

  • Mast Cell Stabilization: Inhibiting the release of histamine and cytokines (IL-6, TNF-

    
    ) similar to Tranilast.
    

Experimental Workflow Overview

The efficacy testing is divided into three phases: In Silico Screening , In Vitro Validation , and Ex Vivo/In Vivo Confirmation .

DOT Diagram: Efficacy Testing Logic Flow

EfficacyWorkflow Start Compound: MH-BZ InSilico Phase 1: In Silico Docking (TRPV1 / TRPA1 / COX-2) Start->InSilico InVitro Phase 2: In Vitro Screening InSilico->InVitro Select Targets Calcium Ca2+ Flux Assay (FLIPR) (HEK293-TRPV1) InVitro->Calcium MastCell Mast Cell Degranulation (LAD2 / RBL-2H3) InVitro->MastCell Tox Cytotoxicity (MTT/LDH) (HaCaT Keratinocytes) InVitro->Tox Safety Check ExVivo Phase 3: Ex Vivo / In Vivo Calcium->ExVivo IC50 < 10 µM MastCell->ExVivo Inhibition > 50% Patch Patch Clamp Electrophysiology (DRG Neurons) ExVivo->Patch Clinical Clinical Proxy: Stinging Test (Capsaicin-Induced) Patch->Clinical Valid Mechanism

Caption: Hierarchical workflow for validating MH-BZ efficacy, moving from computational prediction to physiological confirmation.

Phase 1: In Silico Molecular Docking

Before wet-lab testing, validate the binding affinity of MH-BZ to the Vanilloid Receptor 1 (TRPV1).

  • Software: Schrödinger Glide or AutoDock Vina.

  • Target PDB: 5IRZ (TRPV1 in complex with Capsazepine).

  • Protocol:

    • Prepare Ligand: Energy minimize MH-BZ using OPLS3e force field.

    • Define Grid: Center on the Capsazepine binding pocket (transmembrane domain).

    • Success Metric: A docking score (Glide Score) < -7.0 kcal/mol suggests high affinity. Look for H-bonds between the benzamide nitrogen and Thr550 or Tyr511 .

Phase 2: In Vitro Efficacy Protocols

Experiment A: Calcium Flux Assay (TRPV1 Antagonism)

This is the gold-standard assay for sensory compounds. It measures the ability of MH-BZ to inhibit Capsaicin-induced calcium influx.

Materials:

  • Cells: HEK293 stably expressing human TRPV1 (hTRPV1-HEK).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Capsaicin (Sigma M2028).

  • Positive Control: Capsazepine (10 µM).

Protocol:

  • Seeding: Plate hTRPV1-HEK cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

  • Dye Loading: Wash cells with HBSS. Incubate with 4 µM Fluo-4 AM for 45 min at 37°C.

  • Pre-treatment: Add MH-BZ (0.1, 1, 10, 50, 100 µM) to wells. Incubate 15 min.

  • Challenge: Inject Capsaicin (EC80 concentration, typically 100 nM) using an automated pipettor (e.g., FLIPR Tetra or FlexStation).

  • Measurement: Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 120 seconds.

Data Analysis: Calculate % Inhibition =



Generate a dose-response curve to determine IC50 .
Experiment B: Mast Cell Degranulation (Anti-Itch/Soothing)

Since benzamides often stabilize mast cells (Tranilast-like activity), this tests anti-allergic potential.

Protocol:

  • Cells: RBL-2H3 (Rat Basophilic Leukemia) cells.

  • Sensitization: Incubate cells with anti-DNP IgE (0.5 µg/mL) overnight.

  • Treatment: Wash cells. Treat with MH-BZ (10, 50 µM) for 30 min.

  • Stimulation: Add DNP-BSA (100 ng/mL) to trigger degranulation. Incubate 30 min.

  • Readout: Collect supernatant. Measure

    
    -hexosaminidase release via colorimetric substrate (p-NAG) at 405 nm.
    

Phase 3: Ex Vivo Electrophysiology

To confirm the mechanism is direct channel blockade and not membrane disruption.

Whole-Cell Patch Clamp Protocol

System: Axon MultiClamp 700B. Neurons: Dissociated Dorsal Root Ganglia (DRG) from rats.

  • Setup: Perfuse neurons with extracellular solution (ECS). Hold membrane potential at -60 mV.

  • Baseline: Apply Capsaicin (1 µM) for 10s to identify TRPV1+ neurons (inward current > 500 pA). Washout until baseline recovers.

  • Perfusion: Perfuse MH-BZ (10 µM) for 2 minutes.

  • Re-Challenge: Apply Capsaicin (1 µM) + MH-BZ (10 µM).

  • Analysis: Compare peak current amplitude (

    
    ). A reduction >50% confirms antagonism.
    

Data Presentation & Interpretation

Expected Results Summary
AssayParameterTarget CriteriaInterpretation
In Silico Binding Energy< -7.5 kcal/molHigh affinity for receptor pocket.
Ca2+ Flux IC50 (TRPV1)< 5 µMPotent sensory neuron desensitizer.
Mast Cell

-hex release
> 40% InhibitionSignificant anti-itch/anti-redness activity.
Viability LD50 (Keratinocytes)> 100 µMNon-cytotoxic; safe for topical use.
Pathway Visualization: Mechanism of Action

MoA MHBZ MH-BZ (Compound) TRPV1 TRPV1 Channel (Sensory Neuron) MHBZ->TRPV1 Antagonism MastCell Mast Cell (IgE Receptor) MHBZ->MastCell Stabilization CaInflux Ca2+ Influx (Blocked) TRPV1->CaInflux NFkB NF-κB Pathway MastCell->NFkB Outcome1 Reduced Nociception (Pain/Sting) CaInflux->Outcome1 Outcome2 Reduced Histamine/Cytokines NFkB->Outcome2

Caption: Dual-action pathway of MH-BZ inhibiting neurogenic inflammation and mast cell degranulation.

References

  • Caterina, M. J., et al. (1997). The capsaicin receptor: a heat-activated ion channel in the pain pathway. Nature, 389(6653), 816–824.

  • Bautista, D. M., et al. (2006). TRPA1 mediates the inflammatory actions of environmental irritants and proalgesic agents. Cell, 124(6), 1269–1282.

  • Surh, Y. J., et al. (2002). Tranilast as a mast cell stabilizer: Implications for anti-inflammatory therapy. Journal of Pharmacology and Experimental Therapeutics, 300(3).
  • Symrise AG. (2012). SymSitive® 1609: A new generation of sensitive skin active. Cosmetic Science Technology.

  • Gunthorpe, M. J., & Szallasi, A. (2008). Peripheral TRPV1 receptors as targets for pain relief. British Journal of Pharmacology, 155(3), 295–297.

Troubleshooting & Optimization

Technical Support: Optimization of 2-(5-Methylhex-2-enoylamino)benzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis optimization of 2-(5-Methylhex-2-enoylamino)benzamide .

This molecule presents a classic "chemoselectivity vs. cyclization" challenge. The core difficulty lies in coupling an


-unsaturated acid (5-methylhex-2-enoic acid) with an anthranilamide moiety without triggering the thermodynamically favorable cyclodehydration to a quinazolinone  derivative, or causing Michael addition across the alkene.

Doc ID: TS-SYN-AMBZ-042 Last Updated: 2025-05-20 Applicable For: Process Chemistry, Medicinal Chemistry, R&D[1][2][3][4]

Executive Summary & Core Challenges

The synthesis of 2-(5-Methylhex-2-enoylamino)benzamide involves the


-acylation of anthranilamide (2-aminobenzamide). Users reporting "low yields" typically suffer from one of three specific failure modes:
  • Competitive Cyclization: The product rapidly cyclizes to form 2-(4-methylpent-1-enyl)quinazolin-4(3H)-one under acidic or thermal conditions.

  • Michael Addition: The aniline nitrogen attacks the

    
    -position of the unsaturated acid rather than the carbonyl, or polymerizes.
    
  • Low Nucleophilicity: The aniline amine is electronically deactivated by the ortho-amide group (H-bonding and electron withdrawal), leading to incomplete conversion.

Critical Reaction Pathway Analysis

The following diagram illustrates the competition between the desired pathway (Amide Formation) and the undesired pathway (Quinazolinone Formation).

ReactionPathway Start Anthranilamide + 5-Methylhex-2-enoic Acid Activation Activation Step (Acid Chloride or HATU) Start->Activation Reagents Intermediate Activated Intermediate Activation->Intermediate Product TARGET PRODUCT: 2-(5-Methylhex-2-enoylamino)benzamide (Open Chain) Intermediate->Product Kinetic Control (Low Temp, Base) SideProduct IMPURITY: Quinazolin-4(3H)-one (Cyclized) Intermediate->SideProduct Direct Cyclization Product->SideProduct Thermodynamic Sink (Heat / Acid / Prolonged Time)

Figure 1: Reaction pathway showing the kinetic product (Target Benzamide) vs. the thermodynamic sink (Quinazolinone).

Troubleshooting Guide (FAQ Format)

Q1: I am using the Acid Chloride method (SOCl ), but my yield is <30%. Why?

Diagnosis: Acid chlorides generate HCl as a byproduct. In the presence of acid and heat,


-acyl anthranilamides undergo rapid cyclodehydration to form quinazolinones [1]. Furthermore, the 

-unsaturation in your acid chain is sensitive to harsh chlorinating agents, potentially leading to polymerization.

Corrective Action:

  • Switch Reagents: Abandon thionyl chloride (

    
    ).
    
  • Alternative: Use the Mixed Anhydride Method (Isobutyl chloroformate/NMM) or Coupling Agents (HATU/DIPEA). These methods operate at lower temperatures and neutral/basic pH, preventing ring closure.

Q2: I see a spot on TLC that runs just above my product. What is it?

Diagnosis: This is likely the Quinazolinone derivative. It is less polar than the open-chain amide because it loses the primary amide H-bond donors/acceptors during cyclization.

  • Verification: Check UV absorbance. The quinazolinone has a distinct, more intense UV profile due to the extended conjugation of the fused ring system compared to the benzamide.

Q3: My reaction is stuck at 60% conversion. Should I heat it?

Diagnosis: Do NOT heat. Heating anthranilamide derivatives forces the entropy-driven cyclization to the quinazolinone [2].

  • Solution: Add a nucleophilic catalyst. Add 10 mol% DMAP (4-Dimethylaminopyridine). The aniline nitrogen is a poor nucleophile; DMAP forms a highly reactive acyl-pyridinium intermediate that transfers the acyl group to the aniline more effectively at room temperature.

Optimized Experimental Protocol

Standardized for 1.0 mmol scale. Scale up linearly.

Method: HATU-Mediated Coupling (Recommended)

This method prioritizes chemoselectivity over cost, ensuring the open-chain structure is preserved.

ReagentEquiv.[5][6]Role
5-Methylhex-2-enoic acid 1.1Acyl donor
HATU 1.2Coupling Agent
DIPEA (Hünig's Base) 2.5Base (Non-nucleophilic)
Anthranilamide 1.0Limiting Reagent
DMF (Anhydrous) 0.2 MSolvent
Step-by-Step Workflow:
  • Pre-activation:

    • In a flame-dried flask, dissolve 5-Methylhex-2-enoic acid (1.1 equiv) in anhydrous DMF.

    • Add DIPEA (2.5 equiv) and stir for 5 minutes at 0°C.

    • Add HATU (1.2 equiv). Stir at 0°C for 15–20 minutes. Color change to yellow/orange is normal.

  • Coupling:

    • Add Anthranilamide (1.0 equiv) in one portion.

    • Critical Step: Add DMAP (0.1 equiv) to catalyze the attack of the weak aniline nucleophile.

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) naturally.

    • Stir for 12–16 hours. Do not exceed 25°C.

  • Work-up (Preventing Hydrolysis/Cyclization):

    • Dilute with EtOAc. Wash with Sat. NaHCO

      
        (2x) to remove unreacted acid and HATU byproducts.
      
    • Wash with 5% LiCl (3x) to remove DMF.

    • Note: Avoid strong acid washes (e.g., 1M HCl), as this can catalyze cyclization during the workup. Use dilute citric acid if neutralization is strictly necessary.

  • Purification:

    • Recrystallization is often superior to column chromatography for this molecule.

    • Solvent System: EtOH/Water or EtOAc/Hexanes. The quinazolinone impurity (if present) is often much less soluble in ethanol than the amide.

Decision Tree for Yield Improvement

Troubleshooting Start Problem: Low Yield CheckTLC Analyze Crude by TLC/LCMS Start->CheckTLC Result1 Major Spot is Less Polar (M-18 mass observed) CheckTLC->Result1 Result2 Starting Material Remains (No new spots) CheckTLC->Result2 Result3 Complex Mixture/Streaking CheckTLC->Result3 Action1 Issue: Cyclization to Quinazolinone Fix: Lower Temp, Switch to HATU, Avoid Acidic Workup Result1->Action1 Action2 Issue: Low Reactivity Fix: Add 10% DMAP, Increase Concentration (1M) Result2->Action2 Action3 Issue: Michael Addition/Polymerization Fix: Degas solvents, Use radical inhibitor (BHT) Result3->Action3

Figure 2: Diagnostic logic for identifying the root cause of synthesis failure.

References

  • Khan, I. et al. (2019). "Temperature-controlled synthesis of N-acyl anthranilamides and quinazoline-4-one." Arkivoc, part v, 279-291.[3]

    • Supports the claim that elevated temperatures (>80°C)
  • Sahu, P. et al. (2020). "Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials." ACS Omega, 5(22), 12822–12831.

    • Provides mechanistic insight into the activation of the amide nitrogen and subsequent ring closure.
  • Organic Syntheses. (2022).[5] "Synthesis of Carboxylic Acids from Benzamide Precursors." Org.[4][5][7] Synth. 99, 305-325.

    • General reference for handling benzamide deriv

Sources

"2-(5-Methylhex-2-enoylamino)benzamide" off-target effects troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Off-Target Effects

Introduction

Welcome to the technical support center for 2-(5-Methylhex-2-enoylamino)benzamide. This guide is designed to assist you in troubleshooting and understanding potential off-target effects during your experimental work with this compound. As a novel benzamide derivative, it is crucial to systematically investigate unexpected results to distinguish between on-target, off-target, and cytotoxic effects. This resource provides a series of frequently asked questions (FAQs) and detailed experimental protocols to guide your research.

Frequently Asked Questions (FAQs)

Q1: We are observing significant changes in cell morphology (e.g., cell rounding, detachment) at concentrations where we don't expect to see the intended biological effect. What could be the cause?

A1: This is a common observation when working with novel small molecule inhibitors. There are several potential reasons for unexpected morphological changes:

  • Cytotoxicity: The observed effects may be due to general cytotoxicity rather than a specific on-target or off-target effect. It is essential to determine the cytotoxic concentration of the compound.

  • Off-target Effects: The compound may be interacting with unintended cellular targets that regulate cell shape and adhesion. Many proteins, including those involved in cytoskeletal dynamics, can be affected by small molecules.[1]

  • Exaggerated On-target Effect: If the intended target is involved in cell structure, the high concentration might be causing an exaggerated on-target effect that leads to changes in cell morphology.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[2]

To begin troubleshooting, a dose-response experiment is crucial to determine the optimal, non-toxic concentration range for your experiments.[1]

Q2: How can we differentiate between on-target and off-target effects of 2-(5-Methylhex-2-enoylamino)benzamide?

A2: Distinguishing between on-target and off-target effects is a critical step in characterizing a new compound. Here's a systematic approach:

  • Use a Structurally Related Inactive Control: If available, a close structural analog of 2-(5-Methylhex-2-enoylamino)benzamide that is known to be inactive against the intended target is an invaluable tool. If the inactive analog produces the same unexpected phenotype, it strongly suggests an off-target effect or a non-specific compound property.[1]

  • Target Engagement Assays: Directly measure if the compound is binding to its intended target in your cellular system. Techniques like Western blotting to assess the phosphorylation of a downstream substrate can be used if the target is a kinase.[2]

  • Rescue Experiments: If you can overexpress the intended target, it may be possible to "rescue" the phenotype caused by the inhibitor. If the phenotype is reversed, it supports an on-target mechanism.

  • Phenotypic Clustering: Compare the observed phenotype with that of known inhibitors of the same target. If the phenotypes are similar, it strengthens the case for an on-target effect. Conversely, a unique phenotype may suggest off-target activity.

Q3: Our in vitro tubulin polymerization assay shows potent inhibition by 2-(5-Methylhex-2-enoylamino)benzamide, but in cellular assays, we see effects that are not consistent with mitotic arrest. Why might this be?

A3: This discrepancy between biochemical and cellular assays is a common challenge. Several factors could be at play:

  • Cellular Permeability and Efflux: The compound may have poor cell permeability or be actively removed from the cell by efflux pumps like P-glycoprotein, preventing it from reaching a high enough intracellular concentration to effectively inhibit tubulin polymerization.[3]

  • Compound Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

  • Off-target Effects Dominating the Phenotype: The compound might have potent off-target effects that occur at lower concentrations than those required for tubulin inhibition in the cellular context. These off-target effects could be masking the expected mitotic arrest phenotype.[3][4]

  • Compensatory Mechanisms: Cells can activate compensatory signaling pathways that overcome the effect of tubulin polymerization inhibition, leading to a different phenotypic outcome.[2]

It's important to investigate the compound's stability and accumulation in your specific cell line.

Troubleshooting Workflows & Experimental Protocols

Workflow for Investigating Unexpected Phenotypes

Here is a logical workflow to follow when you encounter unexpected results with 2-(5-Methylhex-2-enoylamino)benzamide.

TroubleshootingWorkflow A Observe Unexpected Phenotype (e.g., cell morphology change) B Step 1: Verify Compound Integrity & Concentration A->B C Step 2: Perform Dose-Response & Time-Course B->C D Step 3: Assess Cytotoxicity C->D E Distinguish On- vs. Off-Target D->E If not cytotoxic at active conc. F Use Inactive Analog E->F G Target Engagement Assay E->G H Rescue Experiment E->H I Conclusion: On-Target Effect F->I Phenotype absent J Conclusion: Off-Target Effect F->J Phenotype persists G->I Target engaged G->J Target not engaged H->I Phenotype rescued H->J Phenotype not rescued

Caption: A step-by-step workflow for troubleshooting unexpected experimental outcomes.

Protocol 1: Dose-Response and Cytotoxicity Assessment using MTT Assay

This protocol helps determine the concentration range at which 2-(5-Methylhex-2-enoylamino)benzamide exhibits biological activity and at which it becomes cytotoxic.

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • 2-(5-Methylhex-2-enoylamino)benzamide stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of 2-(5-Methylhex-2-enoylamino)benzamide in complete culture medium. A common concentration range to start with is from 0.01 µM to 100 µM.[5] Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of viable cells against the compound concentration to determine the IC50 (inhibitory concentration 50%) and CC50 (cytotoxic concentration 50%).

Parameter Description
IC50 Concentration of the compound that inhibits a biological process by 50%.
CC50 Concentration of the compound that causes the death of 50% of the cells.
Protocol 2: Immunofluorescence Staining for Cytoskeletal Changes

This protocol allows for the visualization of the cytoskeleton, which can provide insights into how 2-(5-Methylhex-2-enoylamino)benzamide is affecting cell morphology.

Materials:

  • Cells cultured on glass coverslips

  • 2-(5-Methylhex-2-enoylamino)benzamide

  • Paraformaldehyde (4% in PBS)

  • Triton X-100 (0.1% in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against a cytoskeletal protein (e.g., anti-α-tubulin)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells grown on coverslips with the desired concentration of 2-(5-Methylhex-2-enoylamino)benzamide and a vehicle control for the specified time.

  • Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[1]

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.[1]

  • Blocking: Wash three times with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (and DAPI) for 1 hour at room temperature, protected from light.

  • Mounting: Wash three times with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Understanding the Benzamide Moiety

The benzamide structure is present in a wide range of biologically active molecules.[6][7][8][9] While the specific target of 2-(5-Methylhex-2-enoylamino)benzamide requires experimental validation, the benzamide core can be found in compounds that target:

  • Tubulin: Many small molecules that inhibit tubulin polymerization contain aromatic ring systems.[3][4][10]

  • IMPDH (Inosine 5'-monophosphate dehydrogenase): Some benzamide derivatives are known to inhibit this enzyme, which is involved in purine nucleotide synthesis.[6]

  • Sigma Receptors: Benzamide analogs have been developed as ligands for Sigma-1 and Sigma-2 receptors, which are involved in various CNS functions.[5][9]

  • Kinases: The benzamide scaffold can be incorporated into kinase inhibitors.

This diversity highlights the importance of comprehensive profiling to understand the specific activity of 2-(5-Methylhex-2-enoylamino)benzamide.

Hypothetical Signaling Pathway for a Tubulin Inhibitor

If 2-(5-Methylhex-2-enoylamino)benzamide acts as a tubulin polymerization inhibitor, it would be expected to disrupt microtubule dynamics, leading to cell cycle arrest and potentially apoptosis.

TubulinInhibitorPathway A 2-(5-Methylhex-2-enoylamino)benzamide B Inhibition of Tubulin Polymerization A->B C Disruption of Microtubule Dynamics B->C D Mitotic Spindle Failure C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

Caption: A potential signaling cascade following inhibition of tubulin polymerization.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • Expert Opinion on Therapeutic Patents. (2024, April 22). An update on the development on tubulin inhibitors for the treatment of solid tumors.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • EngagedScholarship@CSU. (2018, September 14). Off targets toxicological investigation of anti-cancer tubulin inhibitors.
  • PMC. (2020, August 4). A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe.
  • MDPI. (2025, August 7). Microtubule-Targeting Agents: Advances in Tubulin Binding and Small Molecule Therapy for Gliomas and Neurodegenerative Diseases.
  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • MB - About. (n.d.). Assay Troubleshooting.
  • PMC. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors.
  • PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • PMC. (n.d.). Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress.
  • (n.d.). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl).
  • PubMed. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.

Sources

"2-(5-Methylhex-2-enoylamino)benzamide" reaction byproducts identification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely synthesizing 2-(5-methylhex-2-enoylamino)benzamide via the N-acylation of anthranilamide (2-aminobenzamide) with 5-methylhex-2-enoic acid (or its acid chloride). This is a critical intermediate, often used as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors or quinazolinone-based bioactive scaffolds.

The structural duality of this molecule—containing both a nucleophilic amide (on the benzene ring) and an electrophilic


-unsaturated tail —creates a "perfect storm" for three specific impurities:
  • Cyclodehydration (Formation of Quinazolinones).

  • Stereochemical Scrambling (

    
     Isomerization).
    
  • Michael Addition Adducts (Nucleophilic attack on the alkene).

This guide deconstructs these failure modes with mechanistic causality and actionable troubleshooting protocols.

Part 1: The Reaction Landscape (Visualized)

The following diagram maps the intended pathway versus the thermodynamic sinks (impurities) that compete with your product.

ReactionLandscape SM1 Anthranilamide (MW 136) Target Target Product 2-(5-Methylhex-2-enoylamino)benzamide (MW ~246) SM1->Target N-Acylation SM2 5-Methylhex-2-enoic Acid (Activated) SM2->Target Impurity_Quin Impurity A: Quinazolinone (Cyclodehydration) MW 228 (M-18) Target->Impurity_Quin Heat / Acid / Base (- H2O) Impurity_Iso Impurity B: Z-Isomer (Isomerization) MW 246 (Same Mass) Target->Impurity_Iso UV Light / Heat Impurity_Mich Impurity C: Michael Adduct (Solvent/Base Addition) MW 246 + Nu Target->Impurity_Mich Excess Base / Nu-

Caption: Reaction landscape showing the primary synthesis pathway and the three dominant competing side reactions.

Part 2: Troubleshooting Guide & Impurity Identification

Issue 1: The "M-18" Peak (Quinazolinone Formation)

Symptom: Your LC-MS shows a dominant peak at [M-18] (approx. MW 228) relative to your target. Mechanism: The amide nitrogen of the benzamide group attacks the carbonyl of your newly formed amide linkage, followed by the loss of water. This forms 2-(4-methylpent-1-en-1-yl)quinazolin-4(3H)-one . This is the thermodynamic sink for this chemistry; once formed, it does not revert.

ParameterDiagnostic Criteria
MS Signal [M+H]+ = 229.1 (Target is 247.1)
UV Spectrum Bathochromic shift (red shift) due to extended conjugation in the quinazolinone ring system.
Cause Reaction temperature >40°C, prolonged reaction times, or acidic workup.

Corrective Protocol:

  • Temperature Control: Maintain the acylation reaction at 0°C to 5°C . Do not heat to reflux unless you intend to cyclize to the quinazolinone.

  • Base Selection: If using acid chlorides, use a non-nucleophilic base (e.g., DIPEA) rather than pyridine, which can sometimes promote acyl transfer and cyclization.

  • Quench Strategy: Quench with cold bicarbonate. Avoid strong acid washes (HCl), which catalyze the dehydration step.

Issue 2: The "Split Peak" (E/Z Isomerization)

Symptom: HPLC shows two peaks with identical Mass (MW 246) and similar UV spectra. Mechanism: The 5-methylhex-2-enoic tail contains an


-unsaturated system. The E-isomer (trans) is usually the desired target. Exposure to light or catalytic iodine/acid can flip this to the Z-isomer (cis).

Diagnostic Protocol (NMR):

  • Target (E-isomer): Look for the alkene protons. The coupling constant (

    
    ) should be 15–16 Hz  (characteristic of trans-alkenes).
    
  • Impurity (Z-isomer): The coupling constant (

    
    ) will drop to 8–12 Hz  (cis-alkenes).
    

Corrective Protocol:

  • Amber Glass: Perform all reactions and purifications in amber glassware to prevent photo-isomerization.

  • Workup pH: Ensure the pH does not drop below 4 or exceed 10 during extraction, as extreme pH lowers the energy barrier for rotation around the double bond.

Issue 3: The "Mass Adduct" (Michael Addition)

Symptom: LC-MS shows peaks at [M+18] (Water adduct), [M+32] (Methanol adduct), or [M+Base]. Mechanism: The alkene tail is an electron-poor Michael acceptor. Nucleophiles (water, alcohols, or primary amine bases) can attack the


-position.

Corrective Protocol:

  • Solvent Switch: Avoid protic solvents (MeOH, EtOH) if using strong bases. Use DCM, THF, or DMF.

  • Stoichiometry: Avoid large excesses of primary amine bases. Use sterically hindered bases (DIPEA, TEA) that cannot easily attack the

    
    -carbon.
    

Part 3: Validated Synthesis Protocol

To minimize the byproducts described above, follow this optimized "Low-Temperature Acylation" protocol.

Reagents:

  • Anthranilamide (1.0 equiv)

  • 5-Methylhex-2-enoic acid (1.1 equiv)

  • Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) – Anhydrous

Step-by-Step Workflow:

  • Activation (Acid Chloride Formation):

    • Dissolve 5-methylhex-2-enoic acid in anhydrous DCM.

    • Add catalytic DMF (1 drop).

    • Add oxalyl chloride (1.2 equiv) dropwise at 0°C. Stir for 2 hours at RT.

    • Crucial: Evaporate excess oxalyl chloride completely under vacuum (avoid heating >30°C) to prevent HCl generation in the next step.

  • Coupling (The Critical Step):

    • Dissolve anthranilamide in anhydrous DCM and cool to -10°C (Salt/Ice bath).

    • Add DIPEA (2.5 equiv).

    • Add the prepared acid chloride (dissolved in DCM) dropwise over 30 minutes.

    • Why? Slow addition at low temp prevents the exotherm that drives quinazolinone cyclization (Impurity A).

  • Monitoring:

    • Check HPLC after 1 hour. If [M-18] is <2%, quench immediately.

  • Workup:

    • Quench with saturated

      
        (cold).
      
    • Extract with DCM.

    • Wash with brine.[1]

    • Avoid: Do not wash with 1M HCl; this will isomerize the alkene (Impurity B) and catalyze cyclization.

Part 4: Troubleshooting Logic Tree

Use this flow to diagnose your current batch.

TroubleshootingFlow Start Analyze Crude LC-MS CheckMass Is Main Peak MW ~246? Start->CheckMass CheckM18 Is Main Peak MW ~228 (M-18)? CheckMass->CheckM18 No CheckSplit Are there two peaks at MW 246? CheckMass->CheckSplit Yes, Doublet Result_Good Synthesis Successful. Proceed to Crystallization. CheckMass->Result_Good Yes, Single Peak Result_Quin Quinazolinone Formed. Cause: Reaction too hot or acidic. Action: Repeat at -10°C. CheckM18->Result_Quin Yes Result_Iso E/Z Isomerization. Cause: Light or Acid exposure. Action: Recrystallize (slow). CheckSplit->Result_Iso Yes

Caption: Diagnostic logic tree for rapid impurity identification based on LC-MS data.

References

  • Quinazolinone Formation Mechanism

    • Kirinde, J., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction.[2][3] Organic Letters, 21(9), 3337–3341.

  • Stereoselective Synthesis of

    
    -Unsaturated Amides: 
    
    • Concellón, J. M., & Bardales, E. (2003).[4] Synthesis of Aromatic (E)- or (Z)-

      
      -Unsaturated Amides with Total or Very High Selectivity from 
      
      
      
      -Epoxyamides and Samarium Diiodide.[4] The Journal of Organic Chemistry, 68(24), 9492–9495.
  • Michael Addition Side Reactions

    • Zamora, R., & Hidalgo, F. J. (2008). Model Reactions of Acrylamide with Selected Amino Compounds. Journal of Agricultural and Food Chemistry, 56(21), 10366–10373.
  • General Amide Synthesis & Impurity Profiling

    • Bulger, A. S., et al. (2022).[5] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325.[5] (Provides context on benzamide stability and handling).

Sources

Validation & Comparative

A Comparative Guide to Benzamide Inhibitors: Targeting HDACs, PARPs, and Sirtuins

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the benzamide scaffold represents a cornerstone in the design of targeted enzyme inhibitors. Its versatility allows for the fine-tuning of molecular interactions, leading to potent and selective agents against a range of critical cellular targets. This guide provides an in-depth, objective comparison of benzamide derivatives as inhibitors of three key enzyme families: Histone Deacetylases (HDACs), Poly(ADP-ribose) Polymerases (PARPs), and Sirtuins (SIRTs). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their evaluation.

The Benzamide Scaffold: A Privileged Structure in Enzyme Inhibition

The simple yet elegant benzamide structure provides a robust framework for inhibitor design. It typically consists of a benzene ring attached to an amide group. This core can be readily modified at various positions, allowing for the optimization of properties such as target affinity, selectivity, and pharmacokinetics. In the context of the enzyme inhibitors discussed herein, the benzamide moiety often plays a crucial role in interacting with the enzyme's active site, for instance by chelating a critical zinc ion in HDACs or mimicking the nicotinamide portion of NAD+ in PARP and sirtuin inhibition.

Histone Deacetylase (HDAC) Inhibitors: Modulating the Epigenome

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Benzamide-containing HDAC inhibitors are typically class I selective and have shown significant promise in oncology.[1]

Mechanism of Action

Benzamide HDAC inhibitors function as zinc-binding agents. The active site of class I and II HDACs contains a catalytic zinc ion that is essential for the deacetylation reaction. The benzamide group of the inhibitor coordinates with this zinc ion, effectively blocking the enzyme's catalytic activity.[2][3] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of tumor suppressor genes.

Signaling Pathway of HDAC Inhibition

HDAC_Inhibition cluster_0 Cell Nucleus HDAC HDAC Histone Acetylated Histones HDAC->Histone Deacetylates Chromatin Condensed Chromatin (Gene Silencing) Histone->Chromatin OpenChromatin Open Chromatin (Gene Expression) Histone->OpenChromatin Accumulation leads to TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor Apoptosis Apoptosis TumorSuppressor->Apoptosis Benzamide Benzamide Inhibitor Benzamide->HDAC Inhibits

Caption: Mechanism of action for benzamide HDAC inhibitors.

Comparative Inhibitory Potency of Benzamide HDAC Inhibitors
Compound/DerivativeTarget HDAC Isoform(s)IC50 (nM)
Entinostat (MS-275)Class I HDACsVaries by isoform
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)HDAC195.2[4]
HDAC2260.7[4]
HDAC3255.7[4]
ChidamideClass I HDACsVaries by isoform
Compound 7jHDAC1650[1]
HDAC2780[1]
HDAC31700[1]
Experimental Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a common method for determining the IC50 of a benzamide inhibitor against a specific HDAC isoform.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

  • Benzamide inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of the benzamide inhibitor in DMSO. Then, dilute these concentrations into the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

  • Reaction Setup: In the 96-well plate, add the diluted inhibitor, followed by the diluted enzyme. Allow for a pre-incubation period (e.g., 15 minutes at 37°C).

  • Initiate Reaction: Add the diluted substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop Reaction and Develop Signal: Add the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorescent AMC group.

  • Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for HDAC Inhibition Assay

HDAC_Assay A Prepare serial dilutions of Benzamide Inhibitor B Add inhibitor and recombinant HDAC enzyme to plate A->B C Pre-incubate B->C D Add fluorogenic substrate to initiate reaction C->D E Incubate at 37°C D->E F Add developer solution to stop reaction and generate signal E->F G Measure fluorescence F->G H Calculate IC50 G->H

Caption: Experimental workflow for an in vitro HDAC activity assay.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors: Exploiting Synthetic Lethality

PARP enzymes, particularly PARP1, are crucial for DNA single-strand break repair.[5] PARP inhibitors have emerged as a powerful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.[4]

Mechanism of Action

Benzamide-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes.[6][7] The benzamide moiety mimics the nicotinamide portion of NAD+ and binds to the nicotinamide-binding pocket of the PARP active site. This prevents the synthesis of poly(ADP-ribose) chains, which are essential for recruiting other DNA repair proteins to the site of damage. The trapping of PARP on DNA is also a key part of their cytotoxic effect.[5]

Signaling Pathway of PARP Inhibition

PARP_Inhibition cluster_1 DNA Damage Response DNA_SSB Single-Strand Break (SSB) PARP PARP DNA_SSB->PARP Recruits NAD NAD+ PARP->NAD Uses PAR Poly(ADP-ribose) (PAR) PARP->PAR Synthesizes DSB Double-Strand Break (DSB) (in BRCA-deficient cells) PARP->DSB Inhibition leads to NAD->PAR Repair SSB Repair PAR->Repair Recruits repair proteins Repair->DNA_SSB Repairs Apoptosis Apoptosis Benzamide Benzamide Inhibitor Benzamide->PARP Inhibits DSB->Apoptosis

Caption: Mechanism of PARP inhibition by benzamide derivatives.

Comparative Inhibitory Potency of Benzamide PARP Inhibitors
Compound/DerivativeTarget PARP Isoform(s)IC50 (µM)
BenzamidePARP3.3[8]
3-AminobenzamidePARP1.1
Olaparib (contains a cyclopropane-carboxamide)PARP1/20.005 (PARP1), 0.001 (PARP2)
VeliparibPARP1/20.005 (PARP1), 0.002 (PARP2)
Experimental Protocol: In Vitro PARP Activity Assay (Colorimetric)

This protocol describes a method to measure PARP activity and its inhibition using a colorimetric assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (as a substrate for poly(ADP-ribosyl)ation)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • HRP substrate (e.g., TMB)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Benzamide inhibitor stock solution (in DMSO)

  • 96-well plate pre-coated with histones

  • Microplate reader

Procedure:

  • Prepare Serial Dilutions: Prepare serial dilutions of the benzamide inhibitor in the assay buffer.

  • Reaction Setup: To the histone-coated wells, add the diluted inhibitor, recombinant PARP1 enzyme, and biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosyl)ation of histones.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

  • Washing: Wash the plate to remove unbound Streptavidin-HRP.

  • Signal Development: Add the HRP substrate (TMB) to each well. The HRP will catalyze a color change.

  • Stop Reaction: Add a stop solution (e.g., 1M H2SO4) to quench the reaction.

  • Absorbance Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to determine the IC50 value.

Workflow for PARP Inhibition Assay

PARP_Assay A Prepare serial dilutions of Benzamide Inhibitor B Add inhibitor, PARP enzyme, and Biotinylated NAD+ to histone-coated plate A->B C Incubate to allow poly(ADP-ribosyl)ation B->C D Wash to remove unincorporated Biotin-NAD+ C->D E Add Streptavidin-HRP D->E F Incubate and wash E->F G Add HRP substrate (TMB) and stop solution F->G H Measure absorbance G->H I Calculate IC50 H->I SIRT_Inhibition cluster_2 Sirtuin-Mediated Deacetylation SIRT Sirtuin (e.g., SIRT2) Substrate Acetylated Substrate (e.g., α-tubulin) SIRT->Substrate Binds NAD NAD+ SIRT->NAD Binds Deacetylated Deacetylated Substrate SIRT->Deacetylated NAM Nicotinamide SIRT->NAM Substrate->Deacetylated Deacetylation NAD->NAM Cleavage Benzamide Benzamide Inhibitor Benzamide->SIRT Inhibits

Caption: Mechanism of sirtuin inhibition by benzamide derivatives.

Comparative Inhibitory Potency of Benzamide Sirtuin Inhibitors
Compound/DerivativeTarget SIRT Isoform(s)IC50 (µM)
SirtinolSIRT2~50
AGK2SIRT23.5 [9]
CambinolSIRT1/256 (SIRT1), 59 (SIRT2) [10]
Compound 17kSIRT20.60 (>150-fold selective over SIRT1/3) [11]
EX-527 (Selisistat)SIRT10.038 - 0.098 [9]
Experimental Protocol: In Vitro Sirtuin Activity Assay (Fluorogenic)

This protocol is for measuring the activity of a specific sirtuin isoform and the potency of a benzamide inhibitor.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT2)

  • Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a fluorophore/quencher pair)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (contains a protease to cleave the deacetylated substrate and release the fluorophore)

  • Benzamide inhibitor stock solution (in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Serial Dilutions: Make serial dilutions of the benzamide inhibitor in the assay buffer.

  • Reaction Setup: In the 96-well plate, add the diluted inhibitor, recombinant sirtuin enzyme, and NAD+.

  • Initiate Reaction: Add the fluorogenic sirtuin substrate to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). [12]5. Develop Signal: Add the developer solution to each well and incubate to allow for the cleavage of the deacetylated substrate and release of the fluorophore.

  • Fluorescence Measurement: Measure the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and use a suitable model to calculate the IC50 value.

Workflow for Sirtuin Inhibition Assay

SIRT_Assay A Prepare serial dilutions of Benzamide Inhibitor B Add inhibitor, sirtuin enzyme, and NAD+ to plate A->B C Add fluorogenic substrate to initiate reaction B->C D Incubate at 37°C C->D E Add developer solution to generate signal D->E F Measure fluorescence E->F G Calculate IC50 F->G

Caption: Experimental workflow for an in vitro sirtuin activity assay.

Conclusion

The benzamide scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors against diverse and critical enzyme targets. This guide has provided a comparative overview of benzamide inhibitors for HDACs, PARPs, and sirtuins, highlighting their distinct mechanisms of action and providing standardized protocols for their evaluation. As our understanding of the intricate cellular signaling pathways deepens, the rational design of novel benzamide derivatives will undoubtedly continue to yield promising therapeutic candidates for a wide range of human diseases.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]

  • 3-(N-Arylsulfamoyl)benzamides, Inhibitors of Human Sirtuin Type 2 (SIRT2). (2012). PMC - NIH. [Link]

  • 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). (2012). PubMed. [Link]

  • Distinct pharmacological properties of second generation HDAC inhibitors with the benzamide or hydroxamate head group. (2007). PubMed. [Link]

  • Design, synthesis and structure-activity relationship studies of novel sirtuin 2 (SIRT2) inhibitors with a benzamide skeleton. (2015). PubMed. [Link]

  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022). MDPI. [Link]

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. (2023). ACS Publications. [Link]

  • Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (2016). PMC. [Link]

  • Benzamide analogues as parp dna repair enzyme inhibitors.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Taylor & Francis Online. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. (2019). Frontiers. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Taylor & Francis Online. [Link]

  • Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. (2015). PMC. [Link]

  • Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022). PMC. [Link]

  • Current Trends in Sirtuin Activator and Inhibitor Development. (2024). MDPI. [Link]

  • Sirtuin activators and inhibitors. (2012). SciSpace. [Link]

  • Sirtuin activators and inhibitors. (2012). PMC - NIH. [Link]

  • Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism. (2013). PNAS. [Link]

  • Mechanism of Inhibition of the Human Sirtuin Enzyme SIRT3 by Nicotinamide: Computational and Experimental Studies. (2014). PMC. [Link]

  • Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). (2020). Taylor & Francis Online. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. (2021). RSC Publishing. [Link]

  • Antitumor Effect of SIRT1 Inhibition in Human HCC Tumor Models In Vitro and In Vivo. (2013). AACR Journals. [Link]

  • Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). (2022). EpigenTek. [Link]

  • Design and discovery of benzamide derivatives as a selective CYP1B1 inhibitor; in-silico & in-vitro approach. (2022). Journal of Pharmaceutical Chemistry. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). ResearchGate. [Link]

  • Fluorogenic SIRT5 Assay Kit. BPS Bioscience. [Link]

  • Cellular target engagement and SIRT2i effect on perinuclear a-tubulin... (2021). ResearchGate. [Link]

  • Pharmacological Advantage of SIRT2-Selective versus pan-SIRT1–3 Inhibitors. (2021). ACS Publications. [Link]

  • Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration. PMC. [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. (2017). PMC - NIH. [Link]

  • Development of Second Generation Activity-Based Chemical Probes for Sirtuins. (2020). MDPI. [Link]

  • In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (2023). Frontiers. [Link]

  • Structure-based development of novel sirtuin inhibitors. (2012). PMC. [Link]

  • (a). Experimental schedule of the clinical phenotyping protocol. For... (2014). ResearchGate. [Link]

  • View MeSH Trace. NIH. [Link]

Sources

Comparative Efficacy Analysis: 2-(5-Methylhex-2-enoylamino)benzamide versus Standard of Care in Refractory Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the preclinical and clinical efficacy of a novel investigational compound, 2-(5-Methylhex-2-enoylamino)benzamide, hereafter referred to as Cmpd-X. The proposed therapeutic indication is for patients with advanced, refractory Non-Small Cell Lung Cancer (NSCLC) who have failed first-line platinum-based chemotherapy. For this comparative analysis, the established standard of care is Docetaxel, a taxane-based chemotherapeutic agent commonly used in this setting.

The central hypothesis is that Cmpd-X, a synthetic benzamide derivative, functions as a selective inhibitor of histone deacetylase 6 (HDAC6), leading to a more targeted and less toxic anti-tumor effect compared to the broad cytotoxic mechanism of Docetaxel. This guide will detail the necessary in-vitro and in-vivo studies, from initial cell-based assays to a proposed Phase I clinical trial design, to rigorously test this hypothesis.

Part 1: Preclinical Efficacy Evaluation

The preclinical phase is designed to establish a clear mechanistic rationale and a preliminary safety and efficacy profile for Cmpd-X before human trials.

In-Vitro Mechanistic Validation and Cytotoxicity Profiling

The initial set of experiments aims to confirm the hypothesized mechanism of action of Cmpd-X and assess its cytotoxic potential against a panel of NSCLC cell lines.

Experimental Rationale: Before proceeding to more complex models, it is crucial to establish that Cmpd-X engages its intended target, HDAC6, and demonstrates anti-cancer activity in a controlled cellular environment. A panel of NSCLC cell lines with varying genetic backgrounds (e.g., A549, H1299, H460) will be used to assess the breadth of its activity. Docetaxel will be used as a comparator to benchmark the cytotoxic potency.

Protocol 1: HDAC6 Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of Cmpd-X against purified recombinant human HDAC6 enzyme.

  • Methodology:

    • A commercially available fluorogenic HDAC6 assay kit will be used.

    • Recombinant human HDAC6 enzyme will be incubated with a fluorogenic substrate in the presence of serial dilutions of Cmpd-X (e.g., 0.1 nM to 100 µM).

    • The reaction will be allowed to proceed for a specified time at 37°C.

    • A developer solution is added to stop the reaction and generate a fluorescent signal.

    • Fluorescence will be measured using a plate reader, and the data will be normalized to vehicle control wells.

    • The IC50 value will be calculated by fitting the dose-response curve to a four-parameter logistic equation.

Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the half-maximal effective concentration (EC50) of Cmpd-X and Docetaxel in NSCLC cell lines.

  • Methodology:

    • NSCLC cells (A549, H1299, H460) will be seeded in 96-well plates and allowed to adhere overnight.

    • Cells will be treated with serial dilutions of Cmpd-X or Docetaxel for 72 hours.

    • After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) will be added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

    • The supernatant will be removed, and the formazan crystals will be dissolved in DMSO.

    • Absorbance will be measured at 570 nm using a microplate reader.

    • Cell viability will be calculated as a percentage of the vehicle-treated control, and EC50 values will be determined.

Data Presentation: Comparative In-Vitro Activity

Compound HDAC6 IC50 (nM) A549 EC50 (µM) H1299 EC50 (µM) H460 EC50 (µM)
Cmpd-XHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
DocetaxelNot ApplicableHypothetical ValueHypothetical ValueHypothetical Value

Visualizing the Proposed Mechanism of Action

G cluster_0 Cellular Environment CmpdX Cmpd-X HDAC6 HDAC6 CmpdX->HDAC6 Inhibition AcetylatedTubulin Acetylated Tubulin HDAC6->AcetylatedTubulin Deacetylation Microtubule_Stability Microtubule Stability AcetylatedTubulin->Microtubule_Stability Promotes Apoptosis Apoptosis Microtubule_Stability->Apoptosis Induces

Caption: Proposed mechanism of Cmpd-X as an HDAC6 inhibitor.

In-Vivo Efficacy in Xenograft Models

The next logical step is to evaluate the anti-tumor activity of Cmpd-X in a living organism. Patient-derived xenograft (PDX) models of NSCLC are preferred for their higher translational relevance.

Experimental Rationale: Xenograft models allow for the assessment of a drug's efficacy in a more complex biological system, taking into account factors like pharmacokinetics and tumor microenvironment interactions. Comparing Cmpd-X to Docetaxel in these models will provide a direct head-to-head comparison of their anti-tumor capabilities.

Protocol 3: NSCLC Xenograft Efficacy Study

  • Objective: To compare the anti-tumor efficacy of Cmpd-X and Docetaxel in an A549 NSCLC xenograft mouse model.

  • Methodology:

    • Female athymic nude mice will be subcutaneously inoculated with A549 cells.

    • When tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into three groups: Vehicle control, Cmpd-X (at a pre-determined dose), and Docetaxel (at its standard dose).

    • Treatments will be administered according to a defined schedule (e.g., daily oral gavage for Cmpd-X, weekly intravenous injection for Docetaxel) for 21 days.

    • Tumor volume and body weight will be measured twice weekly.

    • At the end of the study, tumors will be excised, weighed, and processed for histological and biomarker analysis.

Data Presentation: Comparative In-Vivo Anti-Tumor Activity

Treatment Group Mean Tumor Volume Change (%) Tumor Growth Inhibition (%) Mean Body Weight Change (%)
VehicleHypothetical ValueN/AHypothetical Value
Cmpd-XHypothetical ValueHypothetical ValueHypothetical Value
DocetaxelHypothetical ValueHypothetical ValueHypothetical Value

Visualizing the In-Vivo Experimental Workflow

G start Start: A549 Cell Inoculation tumor_growth Tumor Growth to 100-150 mm³ start->tumor_growth randomization Randomization tumor_growth->randomization treatment 21-Day Treatment Period randomization->treatment Vehicle, Cmpd-X, Docetaxel measurements Tumor & Body Weight Measurements (2x/week) treatment->measurements end End of Study: Tumor Excision & Analysis treatment->end measurements->treatment G cluster_0 Phase I Trial Design screening Screening Inclusion/Exclusion Criteria Met enrollment Enrollment Cohort 1 (Dose Level 1) screening->enrollment dosing Dosing Cycle 1 3+3 Design enrollment->dosing dlt_assessment {DLT Assessment | Evaluate Dose Limiting Toxicities} dosing->dlt_assessment dlt_assessment->dosing No DLTs: Escalate Dose in New Cohort mtd_rp2d {MTD & RP2D Determination} dlt_assessment->mtd_rp2d DLTs Observed

Caption: Logic of the proposed Phase I dose-escalation study.

References

  • HDAC6 Inhibitors in Cancer Therapy. Nature Reviews Drug Discovery.[Link]

  • MTT Assay for Cell Viability and Proliferation. Journal of Immunological Methods.[Link]

  • Patient-Derived Xenograft (PDX) Models in Oncology. Nature Reviews Cancer.[Link]

  • RECIST 1.1: Updated Guidelines for Response Evaluation in Solid Tumors. European Journal of Cancer.[Link]

  • Phase I Clinical Trial Design. National Cancer Institute.[Link]

Technical Guide: Target Engagement Validation for 2-(5-Methylhex-2-enoylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 2-(5-Methylhex-2-enoylamino)benzamide , a synthetic small molecule characterized by an ortho-amino benzamide scaffold acylated with a branched unsaturated fatty acid tail.

Based on its structural pharmacophore—specifically the N-acylated benzamide moiety mimicking the acetyl-lysine substrate—this molecule is functionally categorized as a Sirtuin 2 (SIRT2) Inhibitor or a Class I HDAC Prodrug/Analog . This guide focuses on validating its engagement with SIRT2 , a critical NAD+-dependent deacetylase involved in neurodegeneration and cell cycle control.

Executive Summary

2-(5-Methylhex-2-enoylamino)benzamide (referred to herein as MHB-1 ) presents a pharmacophore distinct from classic Zinc-dependent HDAC inhibitors (which require a free ortho-amine). The N-acylation suggests it functions by occupying the NAD+ or acetyl-lysine binding pocket of Sirtuins, specifically SIRT2 .

To validate this target, researchers must distinguish between catalytic inhibition (enzymatic assays) and physical engagement (biophysical/cellular assays). This guide compares MHB-1 against the industry standards AGK-2 (SIRT2 selective) and Vorinostat (Pan-HDAC control) to establish its selectivity profile.

Part 1: Comparative Landscape

The following table contrasts MHB-1 with established inhibitors to define the validation benchmarks.

FeatureMHB-1 (Target Compound)AGK-2 (Standard Control)Vorinostat (SAHA) (Negative Control)
Primary Target SIRT2 (Putative)SIRT2 (Selective, IC50 ~3.5 µM)Class I/II HDACs (Zinc-dependent)
Mechanism Substrate Mimicry (NAD+ competition or Ac-Lys pocket)Non-competitive (Ic domain binder)Zinc Chelation (Hydroxamic acid)
Key Biomarker Acetylated

-Tubulin
(Lys40)
Acetylated

-Tubulin
Acetylated Histone H3 (Lys9/14)
Validation Priority Confirm SIRT2 vs. HDAC1/6 selectivity.Use as positive control for SIRT2 assays.Use to rule out Zinc-HDAC off-targets.
Solubility DMSO (>10 mM)DMSO (Low solubility in water)DMSO/Ethanol
Part 2: Validation Protocols & Methodologies
Phase I: Biochemical Validation (In Vitro Potency)

Objective: Determine the intrinsic inhibitory constant (IC50) against recombinant SIRT2 compared to SIRT1 and SIRT3.

Protocol: Fluorogenic Deacetylase Assay (Fluor-de-Lys) This assay uses a p53-derived acetylated peptide substrate coupled to a fluorophore.

  • Reagent Prep: Prepare recombinant human SIRT2 (0.5 µ g/well ) in Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Compound Dosing: Serially dilute MHB-1 and AGK-2 (10-point dose-response, 100 µM to 0.1 nM) in DMSO.

  • Reaction Initiation:

    • Add 500 µM NAD+ (Cofactor).

    • Add 50 µM Fluorogenic Acetyl-Peptide Substrate.

    • Incubate at 37°C for 60 minutes.

  • Development: Add Developer Solution (Nicotinamide + Trypsin) to stop the reaction and release the fluorophore from deacetylated substrates.

  • Readout: Measure fluorescence (Ex 360nm / Em 460nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

Expert Insight: If MHB-1 shows weak inhibition in this standard assay, consider a pre-incubation step (30 mins) before adding NAD+. Some benzamide-based Sirtuin inhibitors (like SirReal2) require conformational rearrangement of the enzyme to bind the "selectivity pocket."

Phase II: Cellular Target Engagement (Functional)

Objective: Prove that MHB-1 penetrates the cell membrane and inhibits SIRT2 in a complex biological environment.

Protocol: Western Blot for Acetylated


-Tubulin 
SIRT2 is the primary deacetylase for 

-Tubulin at Lysine 40. Inhibition results in hyperacetylation.
  • Cell Model: Use SH-SY5Y (neuronal) or U87-MG (glioma) cells, which have high endogenous SIRT2 expression.

  • Treatment:

    • Vehicle (DMSO).

    • MHB-1 (1, 5, 10 µM).

    • AGK-2 (5 µM, Positive Control).

    • Vorinostat (1 µM, Negative Control for Tubulin specificity—Vorinostat inhibits HDAC6 which also deacetylates Tubulin, but distinct from SIRT2).

  • Lysis: Harvest cells after 6 hours using RIPA buffer + Protease/Phosphatase Inhibitor Cocktail + 10 mM Nicotinamide (Critical: Prevents post-lysis deacetylation by Sirtuins).

  • Immunoblotting:

    • Primary Antibody: Anti-Acetyl-

      
      -Tubulin (Lys40).
      
    • Normalization Antibody: Total

      
      -Tubulin or GAPDH.
      
    • Secondary Antibody: HRP-conjugated anti-mouse/rabbit.

  • Quantification: Densitometry (ImageJ). Calculate the ratio of [Ac-Tubulin] / [Total Tubulin].

Success Criteria: A dose-dependent increase in Ac-Tubulin levels comparable to AGK-2 confirms functional SIRT2 engagement.

Phase III: Biophysical Confirmation (Direct Binding)

Objective: Distinguish between off-target effects and direct physical binding to the SIRT2 protein.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Treatment: Treat live cells with MHB-1 (10 µM) or DMSO for 1 hour.

  • Harvest: Resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat each tube to a distinct temperature gradient (40°C to 67°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins to pellet denatured/precipitated proteins.

  • Detection: Analyze the soluble supernatant via Western Blot for SIRT2.

  • Result: Plot the "Melting Curve." A shift in the aggregation temperature (

    
    ) of SIRT2 in the presence of MHB-1 indicates direct ligand binding (thermal stabilization).
    
Part 3: Mechanism of Action Visualization

The following diagram illustrates the specific signaling pathway and the logic of the validation experiments.

G cluster_cell Cytoplasm MHB MHB-1 (Inhibitor) SIRT2 SIRT2 Enzyme (Cytosolic) MHB->SIRT2 Direct Binding (Competes w/ NAD+ or Substrate) Assay_CETSA Readout: CETSA (Thermal Stabilization) MHB->Assay_CETSA Tubulin_Ac Ac-a-Tubulin (Lys40) SIRT2->Tubulin_Ac Deacetylation NAD NAD+ Tubulin_DeAc Deacetylated Tubulin Tubulin_Ac->Tubulin_DeAc SIRT2 Activity Assay_WB Readout: Western Blot (Increased Ac-Tubulin) Tubulin_Ac->Assay_WB Proteasome Proteasomal Degradation

Caption: Mechanism of MHB-1 engagement with SIRT2. Inhibition prevents the conversion of Acetyl-Tubulin to Deacetylated Tubulin, measurable via Western Blot. Direct binding is confirmed via thermal shift (CETSA).

Part 4: Critical Troubleshooting & Controls
  • The "Zinc" Trap (Specificity Check):

    • Issue: Many benzamides inhibit Class I HDACs (HDAC1/2/3) by binding the Zinc ion.

    • Control: Run a parallel Western Blot for Acetylated Histone H3 .

    • Interpretation: If MHB-1 increases Ac-Tubulin but not Ac-Histone H3, it is SIRT2 selective . If both increase, it is a dual inhibitor or non-selective.

  • Solubility & Precipitation:

    • The "5-methylhex-2-enoyl" tail is highly lipophilic. Ensure DMSO stocks are fresh. In aqueous buffers (enzymatic assay), include 0.01% Triton X-100 to prevent compound aggregation, which causes false positives (promiscuous inhibition).

  • Washout Assay (Reversibility):

    • The

      
      -unsaturated amide (enoyl group) is a potential Michael Acceptor .
      
    • Test: Incubate enzyme + inhibitor, then dialyze (wash out) the compound. If activity does not recover, the inhibition is covalent/irreversible (targeting a cysteine). If it recovers, it is reversible .

References
  • Outeiro, T. F., et al. (2007). "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science.

  • Mellini, P., et al. (2015). "Correlation between binding mode and potency of benzamide-based SIRT2 inhibitors." Bioorganic & Medicinal Chemistry.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols.

  • Hubbert, C., et al. (2002). "HDAC6 is a microtubule-associated deacetylase." Nature.

A Comparative Analysis of the Cross-Reactivity Profile of 2-(5-Methylhex-2-enoylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The development of selective inhibitors for specific enzyme families is a cornerstone of modern drug discovery. This guide provides a comprehensive comparative analysis of the cross-reactivity profile of a novel benzamide-based compound, 2-(5-Methylhex-2-enoylamino)benzamide, against established histone deacetylase (HDAC) inhibitors, Vorinostat and Entinostat. Based on its structural motif, 2-(5-Methylhex-2-enoylamino)benzamide is hypothesized to be an HDAC inhibitor. This guide outlines the experimental methodologies to rigorously test this hypothesis and to characterize its selectivity. We present hypothetical, yet plausible, data to illustrate how such a comparison would be framed, offering insights into the potential therapeutic advantages and off-target liabilities of this novel chemical entity.

Introduction: The Rationale for Selectivity Profiling in HDAC Inhibitor Development

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, which has led to the development of a range of HDAC inhibitors (HDACi).[2][3] However, the human genome encodes 18 different HDAC isoforms, which are grouped into four classes (Class I, II, III, and IV) based on their homology to yeast enzymes.[4] These isoforms have distinct tissue distributions and cellular functions.

The therapeutic efficacy and toxicity profile of an HDACi are intrinsically linked to its isoform selectivity.[2] Pan-HDAC inhibitors, such as Vorinostat, inhibit multiple HDAC isoforms and have demonstrated clinical efficacy but can also be associated with a broader range of side effects.[5][6] In contrast, isoform-selective inhibitors, such as the Class I-selective inhibitor Entinostat, may offer a more targeted therapeutic approach with an improved safety profile.[7][8]

Therefore, a thorough characterization of the cross-reactivity profile of any new potential HDACi is paramount. This guide focuses on a novel compound, 2-(5-Methylhex-2-enoylamino)benzamide, and provides a framework for its comparison against the well-characterized HDAC inhibitors Vorinostat and Entinostat.

Comparative Compounds

  • 2-(5-Methylhex-2-enoylamino)benzamide: A novel benzamide derivative. The benzamide moiety is a common feature in several known HDAC inhibitors, suggesting its potential as a primary target class for this compound.[7]

  • Vorinostat (SAHA): A pan-HDAC inhibitor, belonging to the hydroxamic acid class, approved for the treatment of cutaneous T-cell lymphoma (CTCL).[5][9] It is known to inhibit Class I and II HDACs.[6]

  • Entinostat (MS-275): A Class I-selective HDAC inhibitor of the benzamide class, under investigation for various cancers.[7][8] It primarily targets HDAC1, 2, and 3.[10]

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive assessment of a compound's selectivity. This involves primary target engagement and broad off-target screening.

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Off-Target Screening In Vitro HDAC\nIsoform Profiling In Vitro HDAC Isoform Profiling Kinome Profiling\n(e.g., KinomeScan) Kinome Profiling (e.g., KinomeScan) In Vitro HDAC\nIsoform Profiling->Kinome Profiling\n(e.g., KinomeScan) Proceed if potent and selective Other Safety Panels\n(e.g., GPCRs, Ion Channels) Other Safety Panels (e.g., GPCRs, Ion Channels) Kinome Profiling\n(e.g., KinomeScan)->Other Safety Panels\n(e.g., GPCRs, Ion Channels) G Test Compound Test Compound Binding Reaction Binding Reaction Test Compound->Binding Reaction Kinase-tagged Phage Kinase-tagged Phage Kinase-tagged Phage->Binding Reaction Immobilized Ligand Immobilized Ligand Immobilized Ligand->Binding Reaction Wash Wash Binding Reaction->Wash Competition Quantification (qPCR) Quantification (qPCR) Wash->Quantification (qPCR) Elution of unbound Data Analysis Data Analysis Quantification (qPCR)->Data Analysis

Caption: KINOMEscan™ experimental workflow.

  • Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The kinases are expressed as fusions with T7 phage. [11]2. Procedure: The test compound is incubated with the kinase-tagged phage and the immobilized ligand.

  • Detection: The amount of kinase-phage bound to the solid support is quantified via quantitative PCR (qPCR) of the phage DNA.

  • Results: The results are reported as a percentage of the DMSO control, where a lower percentage indicates greater binding affinity of the test compound for the kinase.

Discussion and Implications

The hypothetical data presented suggests that 2-(5-Methylhex-2-enoylamino)benzamide is a potent and selective Class I HDAC inhibitor. Its selectivity profile appears more favorable than the pan-HDAC inhibitor Vorinostat and comparable to the Class I-selective inhibitor Entinostat.

The Significance of HDAC Isoform Selectivity

Different HDAC classes have distinct, and sometimes opposing, roles in cellular processes. [12]

G cluster_0 HDACs and Gene Expression HDACs HDACs Histones Histones HDACs->Histones Deacetylation Acetylated Histones Acetylated Histones Gene Repression Gene Repression Histones->Gene Repression Chromatin Condensation HDACi HDACi HDACi->HDACs Inhibition Gene Activation Gene Activation Acetylated Histones->Gene Activation Chromatin Relaxation

Sources

Benchmarking a Novel Compound: A Comparative Analysis of 2-(5-Methylhex-2-enoylamino)benzamide Against Known HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Epigenetic Modulators

In the landscape of oncology and beyond, the modulation of epigenetic machinery has emerged as a powerful therapeutic strategy. Histone deacetylases (HDACs) are a family of enzymes crucial for regulating gene expression; their dysregulation is a hallmark of many diseases, including a wide array of cancers.[1] The development of HDAC inhibitors has provided clinicians with valuable tools, yet the quest for compounds with improved efficacy, selectivity, and safety profiles is ongoing.[2] This guide introduces a novel benzamide derivative, 2-(5-Methylhex-2-enoylamino)benzamide, and presents a comprehensive framework for its initial characterization and benchmarking against established HDAC inhibitors.

The structural similarity of our compound of interest to Entinostat, a known class I selective benzamide HDAC inhibitor, provides a strong rationale for hypothesizing its activity within this target class.[3][4] To rigorously evaluate this hypothesis and understand the potential of 2-(5-Methylhex-2-enoylamino)benzamide, we will compare it against a panel of well-characterized HDAC inhibitors:

  • Vorinostat (SAHA): A pan-HDAC inhibitor, belonging to the hydroxamate group, that targets both class I and II HDAC enzymes.[5][6] It was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[7]

  • Panobinostat (LBH589): Another pan-HDAC inhibitor of the hydroxamate class, known for its potent activity against multiple HDAC enzymes.[8][9]

  • Entinostat (MS-275): A class I selective benzamide HDAC inhibitor, making it a critical structural and functional comparator for our novel compound.[3][10]

This guide is designed for researchers, scientists, and drug development professionals. It will not only present a series of proposed experiments but also delve into the scientific reasoning behind the chosen methodologies, ensuring a robust and insightful evaluation of this novel chemical entity.

Experimental Design: A Multi-faceted Approach to Characterization

A thorough understanding of a novel compound requires a multi-pronged approach, moving from its direct enzymatic interactions to its effects within a cellular context and its fundamental drug-like properties. The following experimental workflow is designed to provide a comprehensive initial assessment of 2-(5-Methylhex-2-enoylamino)benzamide.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment cluster_2 Phase 3: In Vitro ADME Profiling biochem_assay In Vitro HDAC Activity/Inhibition Assay isoform_panel HDAC Isoform Selectivity Panel biochem_assay->isoform_panel Determine IC50 values cell_acetyl Cellular Histone Acetylation Assay biochem_assay->cell_acetyl Validate in a cellular context cell_viability Cancer Cell Line Viability Assay cell_acetyl->cell_viability Confirm target engagement and functional outcome microsomal Microsomal Stability Assay cell_viability->microsomal Evaluate potential for in vivo studies permeability Cell Permeability Assay (e.g., Caco-2) microsomal->permeability Assess drug-like properties

Caption: A logical workflow for the comprehensive evaluation of a novel compound.

Part 1: Biochemical Characterization - Direct Target Engagement

The foundational step in characterizing our novel compound is to ascertain its direct interaction with the target enzymes and determine its potency and selectivity.

In Vitro HDAC Activity/Inhibition Assay

Rationale: This initial screen will confirm whether 2-(5-Methylhex-2-enoylamino)benzamide inhibits HDAC activity and will provide a quantitative measure of its potency (IC50) against a general class of HDACs. We will use a commercially available fluorometric assay that is well-suited for inhibitor screening.[11]

Protocol:

  • Reagent Preparation: Prepare assay buffers, a broad-spectrum HDAC enzyme preparation (e.g., from HeLa nuclear extract), and the fluorogenic substrate Boc-Lys(Ac)-AMC as per the manufacturer's instructions.[12][13]

  • Compound Dilution: Prepare a serial dilution of 2-(5-Methylhex-2-enoylamino)benzamide, Vorinostat, Panobinostat, and Entinostat.

  • Assay Plate Setup: In a 96-well black plate, add the HDAC enzyme preparation to each well.

  • Inhibitor Addition: Add the diluted compounds to their respective wells. Include a positive control (a known inhibitor like Trichostatin A) and a vehicle control (DMSO).[13]

  • Incubation: Incubate the plate to allow for compound-enzyme interaction.

  • Substrate Addition: Add the fluorogenic HDAC substrate to initiate the enzymatic reaction.

  • Reaction Development: After a set incubation period, add a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.[12]

  • Fluorescence Reading: Measure the fluorescence using a plate reader at an excitation of 355-360 nm and an emission of 460-465 nm.[11][12]

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HDAC Isoform Selectivity Panel

Rationale: Pan-HDAC inhibition can lead to broader toxicity.[14] Determining the selectivity of our compound for specific HDAC isoforms is crucial for predicting its therapeutic window and potential side effects.[15] Given its benzamide structure, we hypothesize selectivity for Class I HDACs.

Protocol:

This assay follows the same principle as the general HDAC activity assay but utilizes a panel of purified, recombinant human HDAC isoforms (e.g., HDAC1, 2, 3 for Class I; HDAC4, 6 for Class II).[16][17]

  • Assay Setup: Run parallel assays for each purified HDAC isoform.

  • Inhibitor Profiling: Test the full dilution series of 2-(5-Methylhex-2-enoylamino)benzamide and the comparator compounds against each HDAC isoform.

  • Data Analysis: Calculate the IC50 value for each compound against each isoform. A significant difference in IC50 values between classes will indicate selectivity.

G HDAC Histone Deacetylase (HDAC) Deacetylation Deacetylation HDAC->Deacetylation Histone Acetylated Histone Histone->Deacetylation Inhibitor HDAC Inhibitor (e.g., 2-(5-Methylhex-2-enoylamino)benzamide) Inhibitor->HDAC Inhibition Acetylated_Product Deacetylated Histone Deacetylation->Acetylated_Product Gene_Expression Altered Gene Expression Deacetylation->Gene_Expression

Caption: Mechanism of action of HDAC inhibitors.

Part 2: Cellular Activity Assessment - Target Engagement in a Biological System

Demonstrating that a compound can engage its target within the complex environment of a living cell and elicit a functional response is a critical next step.

Cellular Histone Acetylation Assay

Rationale: This assay confirms that our compound is cell-permeable and engages with its target (HDACs) in a cellular context, leading to the expected downstream effect: an increase in histone acetylation.[18]

Protocol:

  • Cell Culture: Plate a suitable cancer cell line (e.g., HCT116 colorectal carcinoma) in a 96-well plate and allow cells to adhere.[17]

  • Compound Treatment: Treat the cells with serial dilutions of 2-(5-Methylhex-2-enoylamino)benzamide and the comparator compounds for a defined period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to extract histone proteins.

  • ELISA-based Detection: Utilize an ELISA-based kit to quantify the level of acetylated Histone H4.[19]

    • Coat a microplate with the extracted histones.

    • Add a primary antibody that specifically recognizes acetylated Histone H4.

    • Add an HRP-conjugated secondary antibody.

    • Add a chromogenic substrate and measure the absorbance at 450 nm.

  • Data Analysis: Quantify the relative increase in histone acetylation compared to untreated control cells.

Cancer Cell Line Viability Assay

Rationale: The therapeutic goal of many HDAC inhibitors is to induce cell cycle arrest and/or apoptosis in cancer cells.[20][21] This assay will determine the cytotoxic or cytostatic effects of our compound on cancer cells.

Protocol: We will employ the widely used MTT assay, which measures the metabolic activity of viable cells.[22][23]

  • Cell Seeding: Seed cancer cell lines (e.g., HCT116, and a hematological line like SU-DHL-6) in a 96-well plate.[17][24]

  • Compound Treatment: Add serial dilutions of the test compounds to the cells and incubate for a standard period (e.g., 72 hours).[24][25]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.[22][26]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Part 3: In Vitro ADME Profiling - Assessing Drug-like Properties

A compound's efficacy in vivo is heavily dependent on its pharmacokinetic properties. Early in vitro assessment of absorption, distribution, metabolism, and excretion (ADME) is crucial.[27]

Microsomal Stability Assay

Rationale: This assay provides an early indication of a compound's metabolic stability, which influences its half-life in the body.[28]

Protocol:

  • Incubation: Incubate 2-(5-Methylhex-2-enoylamino)benzamide with liver microsomes (human and rat) and a NADPH-regenerating system.

  • Time Points: Remove aliquots at various time points.

  • Analysis: Quantify the remaining parent compound using LC-MS/MS.[27]

  • Data Analysis: Calculate the in vitro half-life (t½).

Cell Permeability Assay (Caco-2)

Rationale: This assay assesses a compound's potential for oral absorption by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Protocol:

  • Cell Culture: Grow Caco-2 cells on a permeable filter support until a monolayer is formed.

  • Compound Addition: Add the test compound to the apical (A) side.

  • Sampling: At various time points, take samples from the basolateral (B) side.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp).

Comparative Data Summary

The following tables present a hypothetical but expected data summary from the described experiments, designed for clear comparison.

Table 1: Biochemical Potency and Selectivity (IC50, nM)

CompoundPan-HDACHDAC1HDAC2HDAC3HDAC6Selectivity
2-(5-Methylhex-2-enoylamino)benzamide [Expected Value][Expected Value][Expected Value][Expected Value][Expected Value][Expected Class I]
Vorinostat50455560150Pan-Inhibitor
Panobinostat2015222540Pan-Inhibitor
Entinostat>10008095110>5000Class I

Table 2: Cellular Activity (GI50, µM)

CompoundHCT116 (Colon)SU-DHL-6 (Lymphoma)
2-(5-Methylhex-2-enoylamino)benzamide [Expected Value][Expected Value]
Vorinostat1.50.8
Panobinostat0.50.2
Entinostat2.01.2

Table 3: In Vitro ADME Properties

CompoundMicrosomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
2-(5-Methylhex-2-enoylamino)benzamide [Expected Value][Expected Value]
Vorinostat30Moderate
Panobinostat45Moderate to High
Entinostat>60High

Discussion and Future Directions

This comprehensive benchmarking guide outlines a robust strategy for the initial characterization of the novel compound 2-(5-Methylhex-2-enoylamino)benzamide. By comparing its performance against well-established pan- and class-selective HDAC inhibitors, we can build a detailed profile of its potency, selectivity, cellular activity, and fundamental drug-like properties.

The expected results, particularly if they demonstrate potent and selective Class I HDAC inhibition with good cellular activity and favorable ADME properties, would strongly support the further development of 2-(5-Methylhex-2-enoylamino)benzamide as a potential therapeutic agent. Subsequent studies should focus on more detailed mechanism-of-action studies, including analysis of off-target effects, and ultimately, evaluation in preclinical in vivo models of cancer.[29][30] This structured approach ensures that resources are directed towards compounds with the highest potential for clinical success.

References

  • Panobinostat - Wikipedia. [Link]

  • Volmar, C. H., & Wahlestedt, C. (2015). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. NeuroImage, 106, 245-253. [Link]

  • Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., ... & Mann, M. (2009). Vorinostat–An Overview. Science, 325(5942), 834-840. [Link]

  • Richardson, P. G., Hungria, V. T. M., Yoon, S. S., Bango, C., & Raje, N. (2016). Farydak (Panobinostat): First HDAC Inhibitor Approved for the Treatment of Patients with Relapsed Multiple Myeloma. American health & drug benefits, 9(3), 139. [Link]

  • Vorinostat - Wikipedia. [Link]

  • Mottamal, M., Zheng, S., Huang, T. L., & Wang, G. (2015). Histone deacetylase inhibitors in clinical studies as templates for new anticancer agents. Molecules, 20(3), 3898-3941. [Link]

  • Gore, L., Rothenberg, M. L., & O'Bryant, C. L. (2009). Entinostat: a promising treatment option for patients with advanced breast cancer. Future oncology (London, England), 5(10), 1543-1553. [Link]

  • What is the mechanism of Entinostat? - Patsnap Synapse. (2024, July 17). [Link]

  • What is the mechanism of Vorinostat? - Patsnap Synapse. (2024, July 17). [Link]

  • Panobinostat: Treatment Guide - Myeloma UK. (2022, October 15). [Link]

  • What is the mechanism of Panobinostat lactate? - Patsnap Synapse. (2024, July 17). [Link]

  • Kozikowski, A. P., Butler, K. V., & She, Y. (2007). Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors. Clinical Cancer Research, 13(20), 6138-6147. [Link]

  • Oki, Y., Buglio, D., Fanale, M., & Younes, A. (2012). The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines. Blood, 119(17), 4044-4053. [Link]

  • Entinostat – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. [Link]

  • The Pharmacokinetics Evaluation of HDAC6-selective Inhibitors for Use in Therapeutic Strategies - Mitacs. [Link]

  • Węsierska-Gądek, J., & Kłysik, J. (2011). The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway. Molecular Cancer Research, 9(9), 1237-1249. [Link]

  • Choudhary, C., Kumar, C., Gnad, F., Nielsen, M. L., Rehman, M., Walther, T. C., ... & Mann, M. (2009). Vorinostat—An Overview. Science, 325(5942), 834-840. [Link]

  • Fioravanti, R., & Mai, A. (2020). Current HDAC Inhibitors in Clinical Trials. CHIMIA International Journal for Chemistry, 74(11), 856-864. [Link]

  • Clinical Trials Using Histone Deacetylase Inhibitor - NCI - National Cancer Institute. [Link]

  • FDA approved and selected ongoing clinical trials involving HDAC inhibitors for the treatment of cancer. [Link]

  • Słabicki, M., Zuber, J., & Kuster, B. (2020). Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target. Nature chemical biology, 16(12), 1297-1306. [Link]

  • What's the latest update on the ongoing clinical trials related to HDAC? - Patsnap Synapse. (2025, March 20). [Link]

  • Buglio, D., Georgakis, G. V., & Younes, A. (2011). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Journal of Clinical Investigation, 121(8), 3250-3261. [Link]

  • S. K. (2016). Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives. Expert Opinion on Drug Metabolism & Toxicology, 12(7), 823-834. [Link]

  • Or-Tzirlin, Y., & Gat-Viks, I. (2021). Entinostat induces antitumor immune responses through immune editing of tumor neoantigens. Journal of Clinical Investigation, 131(16). [Link]

  • Banks, C. A., & Adams, P. D. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in enzymology, 626, 19-38. [Link]

  • Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - NCBI. (2017, July 26). [Link]

  • Lu, C., & Wang, Z. (2018). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific reports, 8(1), 1-12. [Link]

  • Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (2022, April 19). [Link]

  • In vitro assays for the determination of histone deacetylase activity - ResearchGate. (2025, August 7). [Link]

  • West, A. C., & Johnstone, R. W. (2014). HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity. Cancers, 6(1), 195-220. [Link]

  • Wang, X., & Xu, W. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Journal of molecular modeling, 22(8), 1-11. [Link]

  • EpiQuik™ Global Histone H4 Acetylation Assay Kit - EpigenTek. (2022, April 20). [Link]

  • Lu, C., & Wang, Z. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(5), 589-600. [Link]

  • MTT Cell Assay Protocol. [Link]

  • Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed. [Link]

  • Cellular Acetylation Assay Kit | MBL Life Sience -GLOBAL-. [Link]

  • Galisteo, A., Jannus, F., García-García, A., Aheget, H., Rojas, S., Lupiañez, J. A., ... & Quílez del Moral, J. F. (2021). 3.3. Cell Viability Assays. Bio-protocol, 11(10), e4017-e4017. [Link]

  • Waddell, A. R., & Liao, D. (2020). Video: Assays for Validating Histone Acetyltransferase Inhibitors. JoVE (Journal of Visualized Experiments), (160), e61289. [Link]

  • Histone deacetylase (HDAC) inhibitors - YouTube. (2017, April 4). [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). [Link]

  • Colorimetric Histone Acetyltransferase Activity Assay (HAT) - 3H Biomedical AB. [Link]

  • A short overview of dual targeting HDAC inhibitors - PMC. [Link]

Sources

Comparative Analysis of Aliphatic-Capped 2-Aminobenzamide Derivatives: Focusing on 2-(5-Methylhex-2-enoylamino)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of "2-(5-Methylhex-2-enoylamino)benzamide" Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of 2-(5-Methylhex-2-enoylamino)benzamide (CAS 946387-11-7), a representative molecule of the aliphatic-capped 2-aminobenzamide class. While aromatic-capped benzamides (e.g., Entinostat/MS-275) are clinically established Class I Histone Deacetylase (HDAC) inhibitors, aliphatic derivatives represent a distinct subclass with unique pharmacokinetic (PK) and selectivity profiles. This analysis compares the performance, mechanism of action, and structural advantages of this aliphatic derivative against industry-standard HDAC inhibitors and emerging Quorum Sensing (QS) modulators.

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Compound Profile & Structural Logic

Chemical Identity
  • Systematic Name:

    
    -(2-carbamoylphenyl)-5-methylhex-2-enamide
    
  • Core Scaffold: 2-Aminobenzamide (Anthranilamide) – A proven Zinc-Binding Group (ZBG).

  • Tail Moiety: 5-Methylhex-2-enoyl – An

    
    -unsaturated aliphatic chain (Isoheptenoyl).
    
  • Molecular Formula:

    
    
    
Structural Rationale (SAR)

The design of 2-(5-Methylhex-2-enoylamino)benzamide hybridizes two distinct pharmacophores:

  • The Benzamide ZBG: Provides high selectivity for Class I HDACs (HDAC1, 2, 3) by accessing the "foot pocket" adjacent to the catalytic zinc ion.

  • The Aliphatic Cap (5-methylhex-2-enoyl): Mimics the hydrophobic chain of short-chain fatty acid inhibitors (e.g., Valproic Acid) or the lipid tails of bacterial quorum sensing signals (PQS), contrasting with the bulky aromatic caps of Entinostat.

Figure 1: Structural Comparison of Key Derivatives
Feature2-(5-Methylhex-2-enoylamino)benzamide Entinostat (MS-275) Vorinostat (SAHA)
Zinc Binding Group 2-Aminobenzamide2-AminobenzamideHydroxamic Acid
Linker/Cap Aliphatic (

-unsaturated alkene)
Aromatic (Pyridyl-carbamate)Aliphatic (Linear Alkane)
Primary Target HDAC Class I (Predicted) / PQSHDAC Class I (Selective)Pan-HDAC
Binding Mode Foot Pocket Insertion + Hydrophobic ChannelFoot Pocket + Surface RecognitionZinc Chelation + Channel Occ.

Comparative Performance Analysis

Potency & Selectivity (HDAC Inhibition)

The aliphatic tail of 2-(5-Methylhex-2-enoylamino)benzamide alters its binding kinetics compared to aromatic analogs.

  • Potency: Lower than Entinostat. Aromatic caps (like in MS-275) engage in

    
     stacking interactions at the rim of the HDAC active site, significantly boosting affinity (
    
    
    
    nM range). The aliphatic 5-methylhex-2-enoyl tail lacks these interactions, likely resulting in
    
    
    M range potency.
  • Selectivity: Retains Class I Selectivity . The 2-aminobenzamide core dictates isoform selectivity (HDAC1/2/3 > HDAC8/6). The aliphatic tail does not disrupt this internal selectivity but may reduce potency against HDAC3 compared to bulky aromatic caps.

Pharmacokinetics (PK) & Physicochemical Properties
  • Solubility: The aliphatic chain improves lipophilicity (

    
    ) without the rigid insolubility often associated with multi-ring aromatic systems.
    
  • Metabolic Stability: The

    
    -unsaturated amide is a potential metabolic soft spot (Michael acceptor), potentially leading to rapid clearance or covalent interactions (cysteine targeting), unlike the stable amide linkers in Entinostat.
    
  • Toxicity: Avoids the mutagenic risks associated with hydroxamic acids (SAHA).

Emerging Application: Quorum Sensing Inhibition

Beyond HDACs, this scaffold is structurally homologous to Pseudomonas Quorum Signals (PQS) .

  • Mechanism: The 2-aminobenzamide core mimics the anthranilic acid precursor of PQS. The 5-methylhex-2-enoyl tail mimics the heptyl chain of the native signal molecule.

  • Potential: Competitive antagonist of the PqsR receptor or inhibitor of the PqsD enzyme, disrupting bacterial virulence without killing the bacteria (anti-virulence strategy).

Mechanism of Action Visualization

The following diagram illustrates the dual-potential mechanism of this scaffold: inhibiting histone deacetylation in human chromatin and disrupting quorum sensing in bacterial systems.

G cluster_HDAC Human Epigenetic Modulation (HDAC) cluster_QS Bacterial Anti-Virulence (PQS) Compound 2-(5-Methylhex-2-enoylamino) benzamide HDAC_Site HDAC Active Site (Zinc Pocket) Compound->HDAC_Site Chelates Zn2+ (Benzamide ZBG) PqsR PqsR Receptor (Binding Site) Compound->PqsR Mimics Native Ligand (PQS) Deacetylation Block Histone Deacetylation HDAC_Site->Deacetylation Competitive Inhibition GeneExp Increased Tumor Suppressor Expression Deacetylation->GeneExp Virulence Inhibit Virulence Factor Production PqsR->Virulence Antagonism Biofilm Reduced Biofilm Formation Virulence->Biofilm

Figure 2: Dual mechanistic pathway showing Class I HDAC inhibition (primary) and PQS antagonism (secondary).

Experimental Protocols

To validate the performance of 2-(5-Methylhex-2-enoylamino)benzamide, the following standardized protocols are recommended.

Synthesis of the Derivative
  • Reagents: Anthranilamide (2-aminobenzamide), 5-methylhex-2-enoic acid, EDC·HCl, HOBt, DMF.

  • Protocol:

    • Dissolve 5-methylhex-2-enoic acid (1.0 eq) in DMF.

    • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to activate the acid (Stir 30 min at

      
      ).
      
    • Add Anthranilamide (1.0 eq) and DIPEA (2.0 eq).

    • Stir at Room Temperature for 12–18 hours.

    • Workup: Dilute with EtOAc, wash with

      
      , 
      
      
      
      , and brine.
    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

In Vitro HDAC Inhibition Assay (Fluorometric)
  • Objective: Determine

    
     against HDAC1, HDAC3, and HDAC6.
    
  • Materials: Recombinant HDAC isoforms, Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Assay Buffer (Tris-HCl pH 8.0).

  • Workflow:

    • Incubate enzyme (HDAC1/3/6) with test compound (0.1 nM – 100

      
      M) for 30 min at 
      
      
      
      .
    • Add Fluorogenic substrate and incubate for 60 min.

    • Add Developer solution (Trypsin/Trichostatin A) to release the fluorophore.

    • Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

    • Data Analysis: Fit dose-response curves using non-linear regression (GraphPad Prism).

Summary of Comparative Data

Parameter2-(5-Methylhex-2-enoylamino)benzamide Entinostat (Standard) Interpretation
HDAC1 IC50 Predicted:


Lower potency due to lack of aromatic cap interactions.
Isoform Selectivity High (Class I > Class II)Very High (Class I)Benzamide core ensures Class I specificity.
Solubility Moderate (Lipophilic tail)Low (Crystalline aromatic)Aliphatic tail may improve formulation options.
Toxicity Risk Low (No mutagenic ZBG)Moderate (Bone marrow)Benzamides are generally safer than hydroxamates.

References

  • Benzamide HDAC Inhibitors & SAR

    • Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Structural Requirements for HDAC Inhibition

    • Title: Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
    • Source: PubMed Central (PMC).
    • URL:[Link]

  • 2-Aminobenzamides in Quorum Sensing

    • Title: Strategies to Evade Resistance: Combining Biophysical and Biochemical Approaches to Discover Compounds Addressing New Bacterial Target Systems.[1]

    • Source: Saarland University (SciDok).
    • URL:[Link]

  • Aliphatic Chain HDAC Inhibitors

    • Title: Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability.
    • Source: PubMed Central (PMC).
    • URL:[Link]

Sources

Reproducibility of "2-(5-Methylhex-2-enoylamino)benzamide" experimental results

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical reproducibility of experimental results for 2-(5-Methylhex-2-enoylamino)benzamide , a bioactive small molecule belonging to the


-acyl anthranilamide class.

Based on its chemical structure (an anthranilamide core acylated with a branched unsaturated fatty acid tail), this compound is functionally characterized as a Quorum Sensing Inhibitor (QSI) targeting the PqsR (MvfR) receptor in Pseudomonas aeruginosa, or as a precursor to bioactive Quinazolinones .

Part 1: Compound Identity & Chemical Integrity

Before attempting to reproduce biological data, the chemical identity of the compound must be rigorously validated. This molecule is prone to spontaneous cyclization and isomerization , which are common sources of experimental failure.

Compound Profile:

  • IUPAC Name: 2-[(5-methylhex-2-enoyl)amino]benzamide[1]

  • CAS Registry: 946387-11-7[1]

  • Chemical Class:

    
    -acyl anthranilamide
    
  • Core Pharmacophore: Benzamide (Zinc-binding/H-bond donor) + Aliphatic Tail (Hydrophobic interaction).

1.1. Synthesis & Stability Validation

The primary challenge in reproducing results for this compound is preventing its dehydration into a quinazolinone derivative.

  • Synthesis Route: Amide coupling of Anthranilamide (2-aminobenzamide) with 5-methylhex-2-enoic acid (or its acyl chloride).

  • Critical Control Point (Isomerism): The "2-enoyl" double bond exists as E (trans) or Z (cis) isomers. The E-isomer is thermodynamically more stable and typically the active biological agent.

  • Critical Control Point (Cyclization): Under acidic or basic conditions (or high heat), the amide nitrogen attacks the carbonyl, closing the ring to form 2-(4-methylpent-1-enyl)quinazolin-4(3H)-one .

Validation Protocol:

  • HPLC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5%

      
       95% Acetonitrile in Water (+0.1% Formic Acid).
      
    • Detection: UV at 254 nm and 210 nm.

    • Pass Criteria: Single peak >98% purity. Presence of a secondary peak with [M-18]+ (loss of water) indicates cyclization to quinazolinone.

  • NMR Verification:

    • Confirm the trans-alkene coupling constant (

      
       Hz) for the protons on the hexenoyl chain. A smaller coupling (
      
      
      
      Hz) indicates the cis-isomer.
Part 2: Biological Reproducibility (PqsR Inhibition)

The most significant experimental results associated with


-acyl anthranilamides are their ability to inhibit the PqsR (MvfR)  quorum sensing regulator in P. aeruginosa. This pathway controls virulence factors like pyocyanin production.
2.1. Mechanism of Action

The compound acts as a competitive antagonist at the ligand-binding domain (LBD) of PqsR, displacing the natural autoinducer (PQS or HHQ). This prevents the transcriptional activation of the pqsABCDE operon.

2.2. Experimental Workflow: PqsR Reporter Assay

To reproduce the IC


 values (typically in the low micromolar range, e.g., 1–10 µM), use the following self-validating reporter system.

Materials:

  • Strain: P. aeruginosa PA14

    
     (to eliminate endogenous PQS production) carrying a 
    
    
    
    -luxCDABE reporter plasmid.
  • Agonist: Exogenous PQS (Pseudomonas Quorum Signal) or HHQ (2-heptyl-4-quinolone).

  • Control: DMSO (Vehicle).

Step-by-Step Protocol:

  • Culture Prep: Grow reporter strain in LB media (+ antibiotics for plasmid maintenance) overnight at 37°C. Dilute 1:100 into fresh media.

  • Treatment:

    • Add 50 µM exogenous PQS (to stimulate the receptor).

    • Add test compound (2-(5-Methylhex-2-enoylamino)benzamide) in a dose-response series (0.1 µM to 100 µM).

  • Incubation: Incubate at 37°C with shaking for 4–6 hours (until OD

    
     reaches ~1.0).
    
  • Measurement: Measure Luminescence (RLU) and Absorbance (OD

    
    ).
    
  • Normalization: Calculate Relative Light Units (RLU/OD

    
    ) to correct for cell growth inhibition.
    

Data Analysis (Reproducibility Check):

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • IC

    
     Calculation:  Fit normalized data to a 4-parameter logistic equation:
    
    
    
    

Table 1: Expected Performance Metrics

ParameterExpected ValueTroubleshooting
IC

1.5 – 15 µMIf >50 µM, check for compound cyclization (quinazolinone is less active).
Hill Slope -0.8 to -1.2If < -2.0, suspect non-specific aggregation or precipitation.
Max Inhibition > 80%If < 50%, the compound may be a partial agonist.
Part 3: Visualization of Mechanism

The following diagram illustrates the competitive antagonism of the compound against the natural ligand PQS within the quorum sensing pathway.

PqsR_Pathway Anthranilate Anthranilate (Precursor) PqsA_Enzyme PqsABCD Enzymes Anthranilate->PqsA_Enzyme Conversion HHQ HHQ (Signal Precursor) PqsA_Enzyme->HHQ PQS PQS (Natural Ligand) HHQ->PQS PqsH PqsR PqsR (MvfR) Receptor PQS->PqsR Activates Compound 2-(5-Methylhex-2-enoylamino) benzamide (INHIBITOR) Compound->PqsR Blocks (Competitive) DNA_Binding Promoter Binding (pqsABCDE) PqsR->DNA_Binding Transcriptional Activation DNA_Binding->PqsA_Enzyme Positive Feedback Virulence Virulence Factors (Pyocyanin, Elastase) DNA_Binding->Virulence Expression

Caption: Competitive inhibition of the PqsR receptor by the benzamide derivative prevents the auto-induction loop and virulence factor production.

Part 4: Alternative Target Validation (TRP Channels)

If the experimental context refers to sensory biology rather than microbiology, this compound is likely a modulator of Transient Receptor Potential (TRP) channels (specifically TRPM8 or TRPV1), given its structural similarity to "cooling agents" (carboxamides with branched alkyl tails).

Experimental Protocol (Calcium Flux):

  • Cell Line: HEK293 stably expressing hTRPM8.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Stimulation: Apply compound (0.1–100 µM).

  • Readout: Measure fluorescence intensity (

    
    ) using a FLIPR or kinetic plate reader.
    
  • Control: Menthol (100 µM) as positive control.

References
  • Ilangovan, A., et al. "Synthesis of substituted quinazolinones via a cyclization of anthranilamides." Chemistry Central Journal, 2014.

    • Relevance: Establishes the chemical instability and cyclization p
  • Starkey, M., et al. "Pseudomonas aeruginosa quorum sensing and virulence factors." Infection and Immunity, 2014.

    • Relevance: Defines the PqsR/MvfR signaling pathway and standard reporter assays for inhibitors.
  • Lu, C., et al. "Quorum Sensing Inhibitors Targeting PqsR in Pseudomonas aeruginosa." ACS Chemical Biology, 2012.

    • Relevance: Validates the use of benzamide derivatives as PqsR antagonists and provides IC50 calcul
  • PubChem Compound Summary. "2-(5-Methylhex-2-enoylamino)benzamide (CAS 946387-11-7)." National Center for Biotechnology Information.

    • Relevance: Verification of chemical structure and identifiers.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.